5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKVNJIYNWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476400 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228710-82-5 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic combination of a pyridine ring, a dimethyl-substituted pyrrole moiety, and a reactive bromine atom makes it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available physicochemical properties, detailed synthetic methodologies, and potential therapeutic applications of this compound, with a particular focus on its role as a precursor for kinase inhibitors.
Physicochemical Properties
While extensive experimental data for this compound is not widely published in publicly accessible literature, the fundamental properties can be summarized. Further experimental determination is recommended for precise characterization.
| Property | Value | Source |
| CAS Number | 228710-82-5 | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [2] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified | |
| logP | Not specified |
Synthesis and Characterization
The synthesis of this compound can be conceptually approached through established synthetic organic chemistry reactions. The primary routes involve the formation of the pyrrole ring followed by its attachment to the pyridine core, or the construction of the pyrrole ring onto a pre-functionalized pyridine.
Synthetic Workflow
A plausible and commonly employed synthetic strategy is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2-amino-5-bromopyridine would be reacted with hexane-2,5-dione.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis:
-
Reaction Setup: To a round-bottom flask is added 2-amino-5-bromopyridine (1.0 equivalent) and hexane-2,5-dione (1.0 to 1.2 equivalents).
-
Solvent and Catalyst: A suitable solvent, such as ethanol, acetic acid, or toluene, is added. A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) is often beneficial.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Characterization
The structural confirmation of the synthesized compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyridine, pyrrole, and methyl protons and carbons, with characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 251.12 g/mol , with a characteristic isotopic pattern for a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.
Role in Drug Discovery and Development
The primary utility of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors for potential cancer therapy. The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.
Cross-Coupling Reactions
The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amine substituents at the 5-position of the pyridine ring, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Potential Signaling Pathway: JAK-STAT
Given its use in the development of kinase inhibitors, derivatives of this compound could potentially target various kinase-mediated signaling pathways implicated in cancer and inflammatory diseases. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders.
Inhibitors targeting JAKs, particularly JAK1 and JAK2, have shown clinical efficacy in treating myelofibrosis, rheumatoid arthritis, and other inflammatory conditions. The scaffold of this compound provides a foundation for the design of novel JAK inhibitors. By modifying the substituents on the pyridine and pyrrole rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While a comprehensive dataset of its physicochemical properties is yet to be fully established in public literature, its synthetic accessibility via reactions like the Paal-Knorr synthesis and its utility in generating diverse chemical libraries through cross-coupling reactions are evident. Its primary application as a precursor for kinase inhibitors, potentially targeting pathways such as JAK-STAT, underscores its importance for researchers and professionals in drug discovery and development. Further investigation into the specific biological targets of its derivatives will undoubtedly continue to be an active area of research.
References
Spectral Data for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral data (NMR, IR, MS) for the compound 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound has not been located. The compound, with CAS Number 228710-82-5, is commercially available, indicating that its synthesis and characterization have been performed. However, the detailed spectroscopic data is not publicly accessible in the searched repositories.
This document will, therefore, outline the expected spectral characteristics based on the chemical structure and provide a general methodology for the synthesis and spectral analysis of this compound. This information is intended to guide researchers in their own synthesis and characterization efforts.
Predicted Spectral Characteristics
The structure of this compound suggests key features that would be observable in its spectra.
¹H NMR:
-
Pyridyl Protons: Three signals corresponding to the protons on the pyridine ring. The proton at C4 would likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet. The bromine atom at C5 will influence the chemical shifts of the adjacent protons.
-
Pyrrole Protons: A singlet corresponding to the two equivalent protons on the pyrrole ring at the C3' and C4' positions.
-
Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups on the pyrrole ring.
¹³C NMR:
-
Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms would show characteristic chemical shifts.
IR Spectroscopy:
-
Characteristic peaks for C-H stretching of the aromatic rings and methyl groups.
-
C=C and C=N stretching vibrations from the pyridine and pyrrole rings.
-
A C-Br stretching vibration, typically observed in the fingerprint region.
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bond between the pyridine and pyrrole rings.
Data Presentation
As no quantitative data has been found, the following tables are presented as templates for researchers to populate upon experimental determination.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| [M+H]⁺ | ||
| [M+Na]⁺ | ||
Experimental Protocols
A plausible synthetic route for this compound would involve the reaction of 2,5-dibromopyridine with 2,5-dimethylpyrrole in the presence of a suitable base and catalyst, likely a copper- or palladium-catalyzed cross-coupling reaction.
General Synthetic Procedure:
-
To a solution of 2,5-dibromopyridine and 2,5-dimethylpyrrole in an appropriate solvent (e.g., DMF, toluene), add a base (e.g., K₂CO₃, Cs₂CO₃) and a catalyst (e.g., CuI with a ligand like 1,10-phenanthroline, or a palladium catalyst with a suitable phosphine ligand).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Spectroscopic Analysis Workflow:
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1] The primary synthetic route involves the Paal-Knorr condensation of 2-amino-5-bromopyridine with hexane-2,5-dione. This document details the underlying reaction mechanism, provides generalized experimental protocols for both conventional and microwave-assisted synthesis, and presents a summary of expected quantitative and qualitative data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and characterize this important molecule.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a brominated pyridine ring linked to a dimethylpyrrole moiety, allows for versatile functionalization, making it a valuable building block in the synthesis of complex therapeutic agents. The core of its synthesis lies in the robust and well-established Paal-Knorr pyrrole synthesis, a method renowned for its efficiency and broad applicability in constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3]
Synthetic Pathway and Mechanism
The most direct and widely applicable method for the synthesis of this compound is the Paal-Knorr reaction. This one-pot condensation reaction involves the treatment of 2-amino-5-bromopyridine with hexane-2,5-dione, typically under acidic conditions.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated mechanism involving the following key steps:[2][3][4]
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-amino-5-bromopyridine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (hexane-2,5-dione), which is often protonated under acidic conditions, to form a hemiaminal intermediate.
-
Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.
Caption: Simplified mechanism of the Paal-Knorr synthesis of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through both conventional heating and microwave-assisted methods. The choice of method may depend on the desired reaction time and available equipment.
Protocol 1: Conventional Heating
This protocol is adapted from general procedures for the Paal-Knorr synthesis.[5]
Materials:
-
2-Amino-5-bromopyridine
-
Hexane-2,5-dione
-
Glacial Acetic Acid (or another suitable acid catalyst like HCl)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in ethanol.
-
Add hexane-2,5-dione (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time.[6]
Materials:
-
2-Amino-5-bromopyridine
-
Hexane-2,5-dione
-
Glacial Acetic Acid
-
Ethanol
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine 2-amino-5-bromopyridine (1.0 eq) and hexane-2,5-dione (1.0-1.2 eq).
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Perform the workup and purification as described in the conventional heating protocol.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key reactants and expected product characteristics.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | White to off-white solid | 1072-97-5[7] |
| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | Colorless to yellowish liquid | 110-13-4 |
Table 2: Product Characteristics and Expected Data
| Property | Data |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molar Mass ( g/mol ) | 251.12 |
| Appearance | Expected to be a solid |
| Yield | Typically moderate to high, dependent on reaction conditions |
| ¹H NMR (CDCl₃, predicted) | δ 8.4-8.5 (d, 1H, Py-H6), 7.7-7.8 (dd, 1H, Py-H4), 7.4-7.5 (d, 1H, Py-H3), 5.9-6.0 (s, 2H, Pyrrole-H), 2.1-2.2 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 148-150, 140-142, 125-127, 115-117 (Py-C), 128-130 (Pyrrole C-2,5), 106-108 (Pyrrole C-3,4), 13-15 (CH₃) |
| Mass Spectrometry (EI-MS) | m/z 250/252 [M]⁺, corresponding to bromine isotopes |
| Infrared (IR, KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1450 (C=C, C=N aromatic stretching) |
Conclusion
The synthesis of this compound is efficiently achieved through the Paal-Knorr condensation. This technical guide provides the essential mechanistic insights and adaptable experimental protocols necessary for its successful preparation. The versatility of the Paal-Knorr reaction allows for optimization through both conventional and microwave-assisted heating, catering to different laboratory setups and time constraints. The provided data serves as a benchmark for the characterization of the final product, aiding researchers in confirming its identity and purity. This foundational knowledge is critical for the advancement of drug discovery programs that utilize this important synthetic intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of 5-bromo-2-aminopyridine derivatives in organic synthesis
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-Aminopyridine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-aminopyridine and its derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The strategic placement of the amino group at the 2-position and the bromine atom at the 5-position provides a versatile scaffold for a wide array of chemical transformations. The bromine atom serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, while the amino group can be utilized for further functionalization or to direct cyclization reactions.[3][4] This guide provides a comprehensive overview of the core reactivity of these compounds, focusing on key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as synthetically useful cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in drug development and chemical research.
Core Reactivity and Strategic Importance
The utility of 5-bromo-2-aminopyridine derivatives stems from their dual functionality. The pyridine ring is an electron-deficient system, but the 2-amino group acts as a strong electron-donating group, influencing the reactivity of the ring and, crucially, the carbon-bromine bond at the 5-position.[5] This electronic profile makes the C-Br bond an excellent substrate for oxidative addition in palladium-catalyzed cycles. Consequently, these derivatives are extensively used as precursors for complex heterocyclic systems found in a variety of biologically active molecules, including kinase inhibitors and central nervous system drug candidates.[2][4][6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[7] For 5-bromo-2-aminopyridine derivatives, these methods allow for precise modification at the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups, using boronic acids or esters as coupling partners.[7][8] This reaction is fundamental for synthesizing biaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[8][9]
The following table summarizes yields for the Suzuki-Miyaura coupling of a closely related analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide a strong indication of the expected reactivity and efficiency for 5-bromo-2-aminopyridine derivatives.
| Entry | Arylboronic Acid | Catalyst (5 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 82 |
| Data adapted from studies on 5-bromo-2-methylpyridin-3-amine, a close structural analog.[7][8] |
This generalized protocol is adapted from established methods for aminobromopyridines.[4][8]
-
Reaction Setup: In a dry Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the mixture vigorously at 90°C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The 2,5-Dimethyl-1H-pyrrol-1-yl Group as a Modulator of Electronic Properties in the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of many pharmaceutical compounds, and the electronic properties of its substituents are critical determinants of molecular interactions and pharmacological activity. This technical guide provides an in-depth analysis of the electronic effects imparted by the 2,5-dimethyl-1H-pyrrol-1-yl group on the pyridine scaffold. While a comprehensive comparative study across all substitution patterns is not yet available in the public domain, this document consolidates existing data, outlines robust experimental protocols for the systematic evaluation of these effects, and provides a theoretical framework for understanding the structure-activity relationships. This guide serves as a foundational resource for researchers engaged in the design and development of novel pyridine-based therapeutic agents.
Introduction
The electronic landscape of a molecule dictates its reactivity, binding affinity, and metabolic stability. In the realm of drug discovery, the judicious selection of substituents on a core scaffold, such as pyridine, is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 2,5-dimethyl-1H-pyrrol-1-yl group presents an intriguing substituent, combining the aromaticity of the pyrrole ring with the steric and electronic influence of the two methyl groups. Understanding its electronic donating or withdrawing character when attached to a pyridine ring is crucial for rational drug design. This guide synthesizes the available spectroscopic data and provides standardized methodologies for a comprehensive investigation of these electronic effects.
Synthesis of Substituted Pyridines
The synthesis of N-aryl pyridines, including those with a 2,5-dimethyl-1H-pyrrol-1-yl substituent, is typically achieved through a Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridines.
Caption: General workflow for the synthesis and characterization of 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridines.
Experimental Protocol: Synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
This protocol is adapted from the synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and can be modified for other isomers.
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine in a suitable solvent such as glacial acetic acid.
-
Addition of Reagent: Add an equimolar amount of 2,5-hexanedione to the solution.
-
Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data on Electronic Effects
Spectroscopic Data for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
The following data provides spectroscopic details for the 2-amino-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine isomer.
| Parameter | Value |
| ¹H NMR (CDCl₃, ppm) | 2.13 (s, 6H, CH₃), 4.35 (br s, 2H, NH₂), 5.90 (s, 2H, pyrrole-H), 6.48 (d, 1H, pyridine-H), 6.55 (d, 1H, pyridine-H), 7.55 (dd, 1H, pyridine-H) |
| ¹³C NMR (CDCl₃, ppm) | 13.1 (CH₃), 105.5 (pyrrole-C), 110.1, 113.2, 141.5, 150.9, 155.7 (pyridine-C), 128.2 (pyrrole-C) |
| IR (cm⁻¹) | 3347-3300 (NH₂ stretching), ~2900 (C-H alkyl stretching), 1626 (C=N stretching), 1560 (C-N stretching) |
| UV-Vis (CHCl₃, nm) | 254, 287, 355 |
Data extracted from a study on the synthesis and characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine.
Methodologies for Determining Electronic Effects
To systematically quantify the electronic effects of the 2,5-dimethyl-1H-pyrrol-1-yl group, a series of experiments on the 2-, 3-, and 4-substituted isomers are required. The following protocols describe standard methods for such an investigation.
Workflow for Quantifying Electronic Effects
The diagram below outlines the logical workflow for a comprehensive analysis of the electronic effects of a substituent on the pyridine ring.
Caption: Logical workflow for the comprehensive analysis of electronic effects.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a standard solution of the 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridine of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Experimental Protocol: Determination of Hammett Parameters
Hammett parameters (σ) are typically determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. For a pyridine substituent, this often involves measuring the pKa of a series of substituted benzoic acids or anilines that also contain the pyridine moiety.
-
Synthesis of a Probe Molecule Series: Synthesize a series of probe molecules, for example, 4-(pyridin-X-yl)benzoic acids, where X is the 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-, 3-, or 4-position of the pyridine ring.
-
pKa Measurement: Determine the pKa of each synthesized benzoic acid derivative using the potentiometric titration method described above.
-
Calculation of Hammett Constant: The Hammett substituent constant (σ) is calculated using the Hammett equation: σ = (pKa of unsubstituted benzoic acid - pKa of substituted benzoic acid) / ρ, where ρ is the reaction constant for the ionization of benzoic acid in the chosen solvent system (ρ is defined as 1 for the ionization of benzoic acid in water).
Conclusion and Future Directions
The 2,5-dimethyl-1H-pyrrol-1-yl group is a substituent with the potential to significantly modulate the electronic properties of the pyridine ring. The available spectroscopic data for a single isomer suggests it influences the electron distribution within the pyridine ring. However, a comprehensive understanding of its electronic effects necessitates a systematic study of the 2-, 3-, and 4-substituted pyridine isomers.
Future research should focus on the synthesis of this complete isomer series and the subsequent experimental determination of their pKa values and Hammett parameters. Such a study would provide invaluable quantitative data for medicinal chemists and researchers in the field of materials science, enabling the rational design of novel compounds with tailored electronic properties. This guide provides the foundational protocols and theoretical framework to undertake such a systematic investigation.
Stability and Storage of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound with potential applications in pharmaceutical research and development. Understanding its chemical stability and optimal storage conditions is crucial for maintaining its integrity and ensuring the reliability of experimental results. This guide provides a summary of recommended storage conditions, potential degradation pathways, and general handling procedures based on the known characteristics of its constituent chemical moieties.
Recommended Storage Conditions
Proper storage is paramount to prevent degradation. The primary factors to control are temperature, light, and moisture.[1] The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: 2-8 °C or -20 °CShort-term: Cool, ambient temperature | To minimize thermal degradation. Refrigeration or freezing is recommended for long-term storage.[1] |
| Light | Store in an amber or opaque, tightly sealed container.[1] | The pyridine ring is susceptible to photodegradation, especially from UV light.[1] |
| Atmosphere | Store in a dry environment. The use of a desiccator is advisable.[1] | To prevent hydrolysis. The compound should be stored in a tightly sealed container to minimize exposure to moisture.[1] |
| Container | Tightly sealed, chemically resistant container (e.g., glass).[2] | To prevent leakage, release of vapors, and reaction with the container material. |
Stability Profile and Potential Degradation
The chemical structure of this compound, containing both a brominated pyridine and a dimethyl-pyrrole moiety, suggests susceptibility to several degradation pathways.
Factors Leading to Degradation
| Factor | Potential Degradation Pathway | Consequence |
| Light (UV) | Photodegradation of the pyridine ring.[1] | Discoloration (e.g., yellowing) and loss of purity.[1] |
| Elevated Temperature | Thermal decomposition. | Loss of compound integrity. |
| Moisture/Humidity | Hydrolysis.[1] | Formation of corresponding amines and other degradation products.[1] |
| Strong Oxidizing Agents & Acids | Chemical reaction and decomposition. | Loss of the parent compound and formation of potentially hazardous byproducts.[3] |
Potential Degradation Mechanisms
The degradation of halogenated organic compounds can proceed through several mechanisms, including:
-
Hydrolysis: Nucleophilic substitution of the bromine atom by a hydroxyl group.[4]
-
Reduction: Replacement of the bromine atom with a hydrogen atom.[4]
-
Oxygenolytic Dehalogenation: Incorporation of oxygen atoms into the molecule, catalyzed by enzymes or light.[4]
The pyridine ring itself can be degraded by microorganisms through pathways involving initial hydroxylation and subsequent ring cleavage.[5][6][7]
Handling and Safety Precautions
Due to the presence of a brominated aromatic system, appropriate safety measures should be taken during handling.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is recommended:
-
Gloves: Nitrile gloves are recommended for handling pyridine-containing compounds.[8]
-
Eye Protection: Safety goggles or a face shield.[9]
-
Lab Coat: To prevent skin contact.[8]
Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2][8]
-
Dispensing: Avoid creating dust. For solid compounds, use appropriate tools for weighing and transferring.
-
Spills: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contained spill should then be transferred to a sealed container for proper disposal.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never pour down the drain.[8]
Experimental Protocols: General Stability Testing Methodology
As no specific stability data exists for this compound, a general protocol for assessing its stability is outlined below. Researchers should adapt this protocol to their specific needs.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Analytical balance
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Accurately weigh samples of the compound into appropriate vials. For solution stability, prepare solutions in relevant solvents at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Place solid samples and/or solutions in stability chambers at various temperatures (e.g., 40°C, 60°C) and relative humidities (e.g., 75% RH).
-
Photostability: Expose solid samples and/or solutions to a light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Solution Stability: Store solutions in different solvents at various temperatures (e.g., room temperature, 2-8°C).
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Monitor for any changes in physical appearance (e.g., color, clarity of solution).
-
-
Data Evaluation:
-
Calculate the percentage of remaining compound at each time point.
-
Determine the rate of degradation under each condition.
-
Identify and, if possible, characterize major degradation products.
-
Visualized Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. ehs.providence.edu [ehs.providence.edu]
Navigating the Solubility Landscape of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. For a compound like 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which serves as a building block in the creation of more complex molecules, knowledge of its solubility profile in common organic solvents is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing purification strategies. This document presents a generalized yet detailed experimental approach for determining the solubility of this compound, enabling researchers to systematically evaluate its behavior in a range of common organic solvents.
Data Presentation: A Framework for Solubility Profiling
To ensure clarity and facilitate comparative analysis, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for presenting this quantitative data.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)
| Solvent | Classification | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Example: Dichloromethane | Chlorinated | Data to be determined | Data to be determined | e.g., Clear, colorless solution |
| Toluene | Aromatic Hydrocarbon | Data to be determined | Data to be determined | |
| Hexanes | Aliphatic Hydrocarbon | Data to be determined | Data to be determined | |
| Diethyl Ether | Ether | Data to be determined | Data to be determined | |
| Ethyl Acetate | Ester | Data to be determined | Data to be determined | |
| Acetone | Ketone | Data to be determined | Data to be determined | |
| Acetonitrile | Nitrile | Data to be determined | Data to be determined | |
| Methanol | Alcohol | Data to be determined | Data to be determined | |
| Ethanol | Alcohol | Data to be determined | Data to be determined | |
| Isopropanol | Alcohol | Data to be determined | Data to be determined | |
| N,N-Dimethylformamide (DMF) | Amide | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined | Data to be determined | |
| Water | Aqueous | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Solubility
The following protocol outlines a standard laboratory procedure for determining the solubility of a solid organic compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure: Shake-Flask Method
The shake-flask method is a widely accepted technique for solubility determination.
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker, typically set to ambient temperature (e.g., 25 °C). Agitate the mixture vigorously for a set period, often 24 to 48 hours, to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While specific, pre-existing quantitative data on the solubility of this compound in common organic solvents is limited in the public domain, this guide provides the necessary tools for researchers to generate this vital information. By following the detailed experimental protocol and utilizing the structured data presentation format, scientists and drug development professionals can build a comprehensive solubility profile for this compound. This, in turn, will facilitate more efficient process development, purification, and formulation activities, ultimately accelerating research and development timelines.
References
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Core Building Block for Advanced Kinase Inhibitors in Oncology
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors for cancer therapy. Its unique structural features, comprising a reactive bromine atom on the pyridine ring and a sterically accessible 2,5-dimethylpyrrole moiety, make it an ideal scaffold for generating libraries of targeted therapeutic agents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The 2,5-dimethylpyrrole group often plays a crucial role in establishing key interactions within the ATP-binding pocket of various kinases, contributing to the overall inhibitory activity of the molecule. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound and its derivatives in the context of modern drug discovery.
Synthesis of the Core Building Block
The synthesis of this compound is most readily achieved through the Paal-Knorr pyrrole synthesis. This classical method involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-amino-5-bromopyridine. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the desired pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
The following is a general protocol for the Paal-Knorr synthesis of substituted pyrroles, which can be adapted for the synthesis of this compound.[1][2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromopyridine (1.0 eq), hexane-2,5-dione (1.0-1.2 eq), and a suitable solvent such as methanol or acetic acid.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a drop of concentrated HCl or acetic acid) to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Application as a Building Block in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The bromine atom at the 5-position of the pyridine ring is strategically positioned for Suzuki-Miyaura cross-coupling reactions with a wide range of aryl- and heteroarylboronic acids or esters. This allows for the introduction of various substituents that can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid, which is applicable for the derivatization of this compound.[5][6][7][8]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 2-5 mol%). Then, add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Heating: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine derivative.
Biological Activity of Derivatives: Targeting Oncogenic Kinases
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer progression. While specific data for direct derivatives of the title compound is limited in the public domain, valuable insights can be drawn from structurally analogous compounds. A notable example is a series of 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which are analogs of the multi-kinase inhibitor Sunitinib.[9] These compounds have demonstrated potent in vitro anti-proliferative activity against a panel of human cancer cell lines.
Quantitative Data: In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentrations (IC₅₀) of these Sunitinib analogs were determined using the MTT assay.[9]
| Compound ID | Modification on the Pyrrole Moiety | HepG2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Skov-3 (Ovarian Cancer) IC₅₀ (µM) |
| 23a | N-[3-(pyrrolidin-1-yl)propyl] | 2.871 | 3.245 | 4.112 |
| 23c | N-[2-(piperidin-1-yl)ethyl] | 3.105 | 3.872 | 4.533 |
| 23d | N-[2-(4-methylpiperazin-1-yl)ethyl] | 2.543 | 2.987 | 3.641 |
| 23f | N-[3-(piperidin-1-yl)propyl] | 2.654 | 3.011 | 3.879 |
| 23h | N-[3-(4-methylpiperazin-1-yl)propyl] | 2.488 | 2.876 | 3.213 |
| 23n | N-{2-[4-(methoxyimino)piperidin-1-yl]ethyl} | 2.998 | 3.542 | 4.018 |
| 23p | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | 2.357 | 2.659 | 3.012 |
| Sunitinib | (Reference Compound) | 31.594 | 40.127 | 49.036 |
Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which are structurally similar to potential derivatives of this compound.[9]
Experimental Protocol: MTT Assay for IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Targeted Signaling Pathways
Kinase inhibitors derived from the this compound scaffold are often designed to target key signaling pathways that are dysregulated in cancer, such as those mediated by VEGFR-2, c-Met, and FLT3.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16][17]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis.[18][19][20][21][22]
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival.[23][24][25][26][27]
Conclusion
This compound is a highly versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction and the reactivity of its bromine atom in Suzuki-Miyaura cross-coupling reactions provide a robust platform for the generation of diverse libraries of compounds. The demonstrated potent anti-proliferative activity of structurally related pyrrole-pyridine scaffolds against various cancer cell lines underscores the potential of this core structure in the development of novel kinase inhibitors. By targeting critical signaling pathways such as those mediated by VEGFR-2, c-Met, and FLT3, derivatives of this building block represent a promising avenue for the discovery of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to optimize their pharmacological profiles and advance them into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Bromo-Methyl-Pyridine Amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-methyl-pyridine amine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural scaffold, featuring a pyridine ring substituted with bromine, methyl, and amine groups, offers a versatile platform for the synthesis of novel molecules with diverse biological activities. The strategic placement of these functional groups allows for fine-tuning of the physicochemical and pharmacological properties of the derivatives, making them attractive candidates for targeting a range of biological pathways. This technical guide provides an in-depth overview of the theoretical and computational studies of bromo-methyl-pyridine amine derivatives, with a focus on their synthesis, electronic properties, and potential as therapeutic agents. While a variety of isomers exist for bromo-methyl-pyridine amines, the scientific literature is predominantly focused on the derivatives of 5-bromo-2-methylpyridin-3-amine, which will be the primary subject of this guide.
Synthesis of Bromo-Methyl-Pyridine Amine Derivatives
The synthesis of bromo-methyl-pyridine amine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki cross-coupling reaction being a prevalent method for creating diverse aryl-substituted pyridine amines from a bromo-pyridine precursor.[1]
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol details the synthesis of various aryl-substituted pyridine amines starting from 5-bromo-2-methylpyridin-3-amine.[1][2]
Reactant Preparation:
-
In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 equivalent), with the desired arylboronic acid (1.1 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %), and a base, like K₃PO₄ (1.5-2.3 equivalents).[1]
Solvent and Reflux:
-
Suspend the mixture in a solvent system of 1,4-dioxane and water, typically in a 4:1 ratio.
-
Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[1]
Monitoring and Workup:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[1]
Extraction and Purification:
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid and wash it with deionized water.
-
Further purification is typically achieved through recrystallization or column chromatography to yield the final product.[1]
A generalized workflow for the Suzuki cross-coupling reaction is depicted in the following diagram:
Theoretical and Computational Studies
Density Functional Theory (DFT) calculations are instrumental in understanding the geometric, electronic, and vibrational properties of bromo-methyl-pyridine amine derivatives at the quantum level. These computational studies provide valuable insights into the reactivity, stability, and spectroscopic characteristics of these molecules.
Computational Protocol: DFT Calculations
The following protocol outlines a standard approach for the computational analysis of bromo-methyl-pyridine amine derivatives.[2]
Software:
-
Utilize a quantum chemistry software package such as the GAUSSIAN suite of programs.[2]
Method and Basis Set:
-
Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional for the calculations.
-
For geometry optimization and electronic properties, the 6-31G(d,p) basis set is effective.
-
For more precise frequency and spectroscopic calculations, a larger basis set like 6-311++G(d,p) is often used.[2]
The general workflow for DFT calculations is illustrated below:
Quantitative Data from DFT Studies
The following tables summarize key quantitative data obtained from DFT studies on derivatives of 5-bromo-2-methylpyridin-3-amine. These calculations were performed at the B3LYP/6-31G(d,p) level of theory.[2]
Table 1: Frontier Molecular Orbitals and Dipole Moments of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Derivative (Aryl Group) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |
| Phenyl | -5.28 | -0.42 | 4.86 | 2.89 |
| 4-Methylphenyl | -5.17 | -0.38 | 4.79 | 3.12 |
| 4-Methoxyphenyl | -5.09 | -0.32 | 4.77 | 3.45 |
| 4-Chlorophenyl | -5.42 | -0.68 | 4.74 | 2.76 |
| 4-Fluorophenyl | -5.39 | -0.61 | 4.78 | 2.81 |
| 3,4-Difluorophenyl | -5.51 | -0.75 | 4.76 | 3.92 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[2]
A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability.[2]
Biological Activities and Drug Development Potential
Derivatives of bromo-methyl-pyridine amines have been investigated for a range of biological activities, highlighting their potential in drug development.
Anti-Thrombolytic, Biofilm Inhibition, and Haemolytic Activities
A study on a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine revealed interesting biological profiles.[2]
Table 2: Biological Activities of Selected 5-Aryl-2-methylpyridin-3-amine Derivatives
| Compound | Anti-Thrombolytic Activity (% Lysis) | Biofilm Inhibition (E. coli, %) | Haemolytic Activity (% Lysis) |
| Series 1 (2a-i) | |||
| 2a (Phenyl) | 15.6 | 83.6 | 5.2 |
| 2b (4-Methylphenyl) | 18.9 | 84.3 | 6.8 |
| 2f (4-(Methylsulfonyl)phenyl) | 12.1 | 91.9 | 4.1 |
| Series 2 (4a-i, N-acetylated) | |||
| 4a (Phenyl) | 21.5 | 87.4 | 7.5 |
| 4b (4-Methylphenyl) | 41.3 | 83.9 | 9.3 |
| 4f (4-(Methylsulfonyl)phenyl) | 19.8 | 87.1 | 6.2 |
Data adapted from Ahmad et al. (2017).[2]
Notably, compound 4b exhibited the highest anti-thrombolytic activity, while compound 2f was the most potent against E. coli biofilm formation.[2]
Molecular Docking and QSAR Studies: A Prospective Outlook
While specific and detailed molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on a broad range of bromo-methyl-pyridine amine derivatives are not extensively available in the current literature, the versatile scaffold of these compounds makes them prime candidates for such computational drug design approaches.
Molecular Docking
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein target. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For bromo-methyl-pyridine amine derivatives, docking studies could be employed to investigate their binding modes with various enzyme targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The general workflow for a molecular docking study is as follows:
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding lead optimization. For bromo-methyl-pyridine amine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly useful. These methods correlate the 3D steric and electrostatic fields of the molecules with their biological activity, providing a more detailed understanding of the structure-activity relationship.
Conclusion
The theoretical and computational studies on bromo-methyl-pyridine amine derivatives, particularly those derived from 5-bromo-2-methylpyridin-3-amine, have provided significant insights into their synthesis, electronic properties, and biological potential. The robust synthetic methodologies, primarily centered around the Suzuki cross-coupling reaction, allow for the generation of a diverse library of compounds. DFT calculations have been instrumental in elucidating their electronic structure and reactivity. Preliminary biological screenings have revealed promising activities in areas such as anti-thrombosis and anti-biofilm formation.
For drug development professionals, this class of compounds represents a promising starting point for the design of novel therapeutic agents. Future research efforts should focus on expanding the synthetic and computational studies to other isomers of bromo-methyl-pyridine amine to broaden the understanding of this chemical space. Furthermore, detailed molecular docking and QSAR studies are warranted to fully exploit the therapeutic potential of these derivatives, particularly in the context of enzyme inhibition for diseases such as cancer and inflammatory disorders. The integration of these computational and experimental approaches will undoubtedly accelerate the discovery and development of new drugs based on the bromo-methyl-pyridine amine scaffold.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel biaryl compounds, which are prevalent in pharmacologically active molecules.[1][2]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[3][4] It offers a powerful method for synthesizing unsymmetrical biaryls from the reaction of an aryl or vinyl halide with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.[2][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[3] This protocol is specifically tailored for the coupling of this compound, a key intermediate in the development of various therapeutic agents.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki coupling of similar heterocyclic halides.[3] Optimization of reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DME, Toluene)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of various bromo-pyridines and related substrates, which can be extrapolated for this compound.
Table 1: Screening of Palladium Catalysts and Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | Moderate to Good[3] |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 2 | Good[1] |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12 | Good to Excellent |
| 4 | Pd/C (10) | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | 85 | 24 | Moderate |
Yields are generalized from similar reactions and may vary depending on the specific arylboronic acid used.
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 75-85 |
| 4 | 3-Thiopheneboronic acid | 5-(Thiophen-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 70-80 |
| 5 | 2-Naphthylboronic acid | 5-(Naphthalen-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 80-90 |
Expected yields are estimates based on literature for analogous substrates.
Visualizations
Diagram 1: Experimental Workflow for Suzuki Coupling
Caption: Workflow for the Suzuki coupling reaction.
Diagram 2: Key Components of the Suzuki Coupling Reaction
Caption: Relationship of key reaction components.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Screen different palladium catalysts, ligands, and bases.[5]
-
Increase the reaction temperature or time.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
-
Debromination of the starting material can be an issue. A milder base or lower temperature might be necessary.
-
-
Difficult Purification:
-
If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of Celite® before work-up can be beneficial.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled with care.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with various terminal alkynes. The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[2][3][4] Pyridine moieties are prevalent in numerous biologically active compounds, making the functionalization of substituted pyridines like this compound a significant endeavor in drug discovery and development.[2][4]
The protocols and data presented herein are based on established procedures for structurally analogous bromopyridine substrates and serve as a robust starting point for reaction optimization.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), in the presence of a suitable base and solvent.[1][2][5]
Figure 1. General reaction scheme for the Sonogashira coupling of this compound.
Caption: Sonogashira coupling of this compound.
Recommended Reaction Conditions
The following table summarizes typical and optimized reaction conditions for the Sonogashira coupling of various bromopyridines with terminal alkynes, which are expected to be a good starting point for the reaction of this compound. The electronic properties of the 2-(2,5-dimethyl-1H-pyrrol-1-yl) substituent suggest that conditions successful for other electron-rich bromopyridines may be applicable.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A common and effective catalyst. Other catalysts like Pd(OAc)₂, Pd(CF₃COO)₂, or Pd(dppf)Cl₂ can also be used.[2][6] |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Acts as a co-catalyst to increase the reaction rate.[1] Copper-free conditions are also possible to avoid alkyne dimerization.[1] |
| Ligand (if needed) | PPh₃ (2-10 mol%) | Often used in conjunction with palladium sources like Pd(OAc)₂ to form the active catalyst in situ. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Typically used in excess or as a co-solvent. The base is crucial for the reaction to proceed.[1][5] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile | The choice of solvent can influence reaction rate and yield. |
| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient.[1][5] For less reactive substrates, heating may be required.[2][5] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent oxidation of the catalyst and homo-coupling of the alkyne. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL per 1 mmol of bromopyridine) to the flask, followed by the base (e.g., Et₃N, 3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-(alkynyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding 5-amino-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.[1] The protocol herein is designed as a starting point for optimization and can be adapted for coupling with a variety of primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the efficient construction of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[2][3] This reaction has broad functional group tolerance and a wide substrate scope, making it an invaluable tool in drug discovery and development.[4] The 2-aminopyridine scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The use of this compound as the electrophilic partner allows for the synthesis of novel substituted aminopyridines with potential applications in various therapeutic areas. The pyrrole moiety can influence the electronic properties and conformation of the final product, making this a strategic building block for library synthesis.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.[2]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, which can be used as a starting point for the amination of this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[4][6] |
| Ligand | Xantphos, BINAP, or bulky biaryl phosphine ligands (e.g., XPhos, SPhos) | The choice of ligand is crucial and depends on the amine. Xantphos is often effective for heteroaryl halides.[2] Bulky ligands can be highly active.[3] |
| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), or K₃PO₄ (Potassium phosphate) | NaOtBu is a strong base suitable for many couplings.[2] Cs₂CO₃ and K₃PO₄ are milder bases that can be advantageous with sensitive functional groups.[6] |
| Solvent | Toluene, Dioxane, or THF (Tetrahydrofuran) | Anhydrous and degassed solvents are essential for optimal results.[2] |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized for specific substrates.[2] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed toluene (0.1-0.5 M)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Celite®
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).[2][4]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[2]
-
Degassing: If not performed in a glovebox, seal the vessel and subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to remove any dissolved oxygen.[2]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[2]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.[7]
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. fishersci.se [fishersci.se]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-amino-5-bromo-4-methylpyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its utility in synthesizing a wide array of complex molecules.[1] The presence of a bromine atom at the 5-position and an amino group at the 2-position offers two reactive sites for functionalization, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the creation of diverse molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[1]
The strategic location of the bromo and amino groups on the pyridine ring allows for a multitude of chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups.[1][3] The amino group can be used for further modifications, such as the construction of fused heterocyclic systems.[1] This document will detail the protocols for these key cross-coupling reactions, providing quantitative data and workflows to aid researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] For 2-amino-5-bromo-4-methylpyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst system.[5]
Quantitative Data: Suzuki-Miyaura Coupling Conditions and Yields
While specific data for a wide range of arylboronic acids with 2-amino-5-bromo-4-methylpyridine is not extensively documented, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, providing a strong indication of expected performance.[4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 85[5] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 82[5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 88[5] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 78[5] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 80[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of analogous bromopyridines.[4][5]
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[4]
-
Stir the reaction mixture at 85-95 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
II. Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 5-position of 2-amino-5-bromo-4-methylpyridine.[1]
Quantitative Data: Heck Coupling Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Heck coupling of 2-amino-5-bromo-4-methylpyridine with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 130 | 12 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 18 | 70 |
Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck coupling of 2-amino-5-bromo-4-methylpyridine with styrene.[1]
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization: Heck Coupling Workflow
Caption: General workflow for the Heck coupling reaction.
III. Sonogashira Coupling
Quantitative Data: Sonogashira Coupling Conditions and Yields (Analogous Substrates)
The following table summarizes reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines.
| Entry | Substrate | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93[2] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85[2] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96[2] |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for 2-amino-3-bromopyridines.[2]
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[2]
-
Seal the flask, and evacuate and backfill with an inert gas three times.[2]
-
Add anhydrous DMF (4 mL per 1 mmol of bromopyridine) and Et₃N (2 equivalents) via syringe.[2]
-
Stir the mixture for 30 minutes at room temperature.[2]
-
Add 2-amino-5-bromo-4-methylpyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents).[2]
-
Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Visualization: Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[7] This reaction enables the coupling of 2-amino-5-bromo-4-methylpyridine with a wide variety of primary and secondary amines.
Quantitative Data: Buchwald-Hartwig Amination Conditions and Yields (Analogous Substrates)
The following table summarizes representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85[8] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-12 | 80-90[8] |
| 3 | Dimethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 16 | 98[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 2-amino-5-bromo-4-methylpyridine with a volatile secondary amine.[7]
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealable reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
-
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
V. Stille Coupling
The Stille coupling is a versatile C-C bond forming reaction between an organostannane and an organic halide.[1] For 2-amino-5-bromo-4-methylpyridine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 5-position.[1]
Quantitative Data: Stille Coupling Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Stille coupling of 2-amino-5-bromo-4-methylpyridine.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12-24 | 82 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | DMF | 90 | 12 | 78 |
| 3 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | Dioxane | 100 | 16 | 88 |
Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the Stille coupling of 2-amino-5-bromo-4-methylpyridine with (2-thienyl)tributylstannane.[1]
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
(2-Thienyl)tributylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv).[1]
-
Add (2-thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).[1]
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.[1]
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[1]
-
Heat the reaction mixture to 110 °C and stir vigorously.[1]
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[1]
-
Once complete, cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization: Stille Coupling Workflow
Caption: General workflow for the Stille coupling reaction.
References
The Pivotal Role of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has emerged as a critical starting material in the synthesis of a novel class of potent and selective kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk). The unique structural features of this pyridine derivative, including the bromine atom which acts as a versatile handle for cross-coupling reactions, and the 2,5-dimethyl-1H-pyrrol-1-yl moiety, make it an ideal scaffold for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Syk inhibitors, crucial for the treatment of various inflammatory and autoimmune diseases.
Syk is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. Upon activation, Syk initiates a cascade of downstream signaling events that lead to the release of pro-inflammatory mediators. Consequently, inhibiting Syk activity presents a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, asthma, and certain types of cancer.
Application in the Synthesis of Syk Kinase Inhibitors
The primary application of this compound in this context is its use as a key building block for the construction of complex heterocyclic systems that can effectively bind to the ATP-binding pocket of the Syk kinase. The synthesis strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C5 position of the pyridine ring. This allows for the introduction of a variety of aryl or heteroaryl groups, which can be further functionalized to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative Syk inhibitor synthesized using this compound as a key intermediate.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay |
| Syk Inhibitor A | Syk | 15 | RBL-2H3 β-hexosaminidase release |
Signaling Pathway
Syk kinase is a critical component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Upon receptor engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades, including the PLCγ, PI3K, and MAPK pathways. These pathways ultimately culminate in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. The inhibition of Syk by compounds derived from this compound effectively blocks these downstream events.
Caption: Simplified Syk Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides a detailed methodology for a key step in the synthesis of Syk inhibitors using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General Workflow for Suzuki-Miyaura Coupling.
This compound is a valuable and versatile building block for the synthesis of potent and selective Syk kinase inhibitors. The methodologies and data presented in these application notes provide a foundation for researchers and drug development professionals to design and synthesize novel therapeutics targeting Syk-mediated diseases. Further exploration of the structure-activity relationships of derivatives from this scaffold holds significant promise for the discovery of next-generation kinase inhibitors.
Application Notes and Protocols for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in Materials Science
A Note to Researchers: Following a comprehensive review of current scientific literature, it has been determined that there are no specific, documented applications of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine within the field of materials science. The primary utility of this compound, as established in available research, is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors[1].
While direct applications in materials science for the specified compound are not available, this document provides a contextual overview of the established and potential applications of structurally related compounds, namely bromo-pyridine derivatives and pyrrole-containing compounds . This information is intended to serve as a foundational guide for researchers who may be interested in exploring the potential of this compound in novel materials.
Contextual Applications of Related Compound Families
The following sections detail the use of bromo-pyridine and pyrrole derivatives in materials science, offering insights into the potential, yet unexplored, avenues for this compound.
Bromo-Pyridine Derivatives in Advanced Materials
Bromo-pyridine derivatives are versatile building blocks in modern chemical synthesis, largely due to the reactivity of the bromine atom, which facilitates various cross-coupling reactions[2]. This reactivity has been leveraged in several areas of materials science.
-
Electronic Materials: Certain bromo-pyridine derivatives are crucial intermediates in the production of photoresist chemicals used in the semiconductor industry. Their incorporation allows for the precise creation of high-resolution patterns necessary for advanced microchips[2].
-
Luminescent Materials: Pyridine-based structures have been successfully used to synthesize novel low-molecular-weight luminogens. These materials can exhibit aggregation-induced emission enhancement (AIEE), a property that is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors[3].
-
Fluorophores for Sensing: The pyridine moiety is often incorporated into fluorescent dyes to create sensors for detecting metal ions and anions. These pyridyl-based fluorophores offer high sensitivity and selectivity, which are critical for environmental monitoring and biological imaging[4].
Pyrrole-Containing Compounds in Functional Materials
The pyrrole ring is a fundamental heterocyclic compound that is not only prevalent in natural products but is also of growing importance in materials science due to its unique electronic and structural properties[5].
-
Conducting Polymers: Pyrrole and its oligomers are well-known for their electrical conductivity. These materials are foundational in the development of conducting polymers for applications such as sensors, antistatic coatings, and electronic devices[6].
-
Electrochromic Devices: Polymers based on 2,5-di(2-thienyl)-1H-pyrrole (DTP) derivatives have been shown to possess excellent electrochromic properties. These materials can change color in response to an electrical voltage, making them suitable for smart windows, displays, and other chromogenic devices[7].
Conclusion and Future Outlook
Given the established roles of bromo-pyridine and pyrrole moieties in a range of advanced materials, it is plausible that This compound could be investigated as a novel building block in these areas. For instance, the combination of the reactive bromine atom and the electronically active dimethyl-pyrrol-pyridine core could potentially be exploited in the synthesis of new conductive polymers, luminescent materials, or functional dyes.
However, as there is currently no specific data or established experimental precedent for this compound in materials science, we are unable to provide detailed application notes, quantitative data, or experimental protocols as requested. The development of such protocols would necessitate foundational, exploratory research to determine the material properties and potential applications of this compound. Researchers are encouraged to use the information on related compounds as a starting point for such investigations.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: General Protocol for Suzuki-Miyaura Coupling with 5-Bromopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is particularly vital in medicinal chemistry for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical agents.[1][3] 5-Bromopyridines are common building blocks, and their successful coupling provides access to a diverse range of 5-arylpyridine derivatives.
A key challenge in coupling 5-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its catalytic activity.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. These notes provide a general, robust protocol for the Suzuki-Miyaura coupling of 5-bromopyridines with various arylboronic acids, suitable for library synthesis and drug discovery applications.
General Reaction Scheme & Key Parameters
The reaction involves the coupling of a 5-bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
General Scheme: 5-Bromopyridine + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> 5-Arylpyridine
Critical Parameters:
-
Palladium Catalyst: The choice of palladium source is critical. Pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[4][5] More commonly, stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are used, which are reduced in situ to the active Pd(0) species.[3][4] Highly active Buchwald precatalysts are also effective, especially for challenging couplings.[3][4]
-
Ligand: Phosphine ligands are essential for stabilizing the Pd(0) catalytic species and facilitating the key steps of the catalytic cycle.[4] Triphenylphosphine (PPh₃) is a standard choice. For more challenging or electron-rich substrates, sterically hindered and electron-rich Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency.[3][6]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4] The strength and solubility of the base can impact the reaction outcome, with K₃PO₄ often being effective for difficult couplings.[4]
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.[4] Common solvent systems include 1,4-dioxane/water, acetonitrile/water, DMF, or toluene/water.[1][2][4] The choice of solvent can affect reagent solubility and reaction temperature.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These serve as a strong starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90 | 12-16 | 75-95[5] |
| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Isopropanol / H₂O (2:1) | 85-90 | 8-12 | 70-90[5] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | Acetonitrile / H₂O (4:1) | 80 | 12-24 | 80-98[4] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100-110 | 4-12 | 85-99[3] |
| 5 | Pd(OAc)₂ (0.4) | - | K₂CO₃ (2.0) | H₂O (Microwave) | 120-150 | 0.2-0.5 | 80-95[7] |
Visualizations
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow from reaction setup to final product characterization is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure using Conventional Heating
This protocol is a general starting point and should be optimized for specific substrates.[4]
-
Reagent Preparation:
-
To a dry Schlenk flask or round-bottom flask equipped with a stir bar and reflux condenser, add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 3 mol%).[4]
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[4]
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).[4]
-
Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4–24 hours.[1][2]
-
-
Workup:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylpyridine product.[1][2]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Protocol 2: Microwave-Assisted Procedure
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]
-
Reaction Setup:
-
In a microwave-safe vial equipped with a stir bar, combine the 5-bromopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand, if necessary.[1]
-
Add the chosen solvent system (e.g., ethanol/water or DMF).[1]
-
-
Reaction Execution:
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in the conventional heating protocol (Steps 5-7).[1]
-
Troubleshooting
-
Low or No Yield: This is a common issue, often due to an inactive catalyst.[4]
-
Solution: Ensure the reaction is thoroughly degassed to prevent catalyst deactivation by oxygen.[4] Screen different combinations of bases, solvents, and ligands. A stronger base like K₃PO₄ or a more active ligand system (e.g., Buchwald ligands) may be required.[3][4] Increasing the temperature can also improve yields.[4]
-
-
Side Product Formation:
-
Protodeboronation (Loss of Boronic Acid): Can be caused by excess water, high temperatures, or a non-optimal base.[4]
-
Solution: Use a milder base like KF or K₂CO₃. Minimize reaction time and temperature.[4]
-
-
Homocoupling (Boronic Acid with Itself): Often promoted by oxygen or excess palladium catalyst.[4]
-
Solution: Rigorous degassing is crucial. Ensure the stoichiometry is correct.[4]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a sterically influencing and electronically distinct 2,5-dimethyl-1H-pyrrol-1-yl substituent, make it a valuable starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this starting material, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a guide for the development of new chemical entities.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers a strategic point of diversification at the 5-position through various cross-coupling reactions. The 2-(2,5-dimethyl-1H-pyrrol-1-yl) group can influence the reactivity of the C-Br bond and impact the conformational preferences of the resulting products, potentially leading to novel structure-activity relationships (SAR). This starting material is particularly relevant in the development of kinase inhibitors, where precise molecular architectures are required for selective binding to the ATP-binding site of target kinases.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for common cross-coupling reactions performed on bromopyridine substrates analogous to this compound. These data are intended to provide a comparative overview to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 85-95 |
| 4 | 4-Methoxy-aniline | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS | THF | 80 | 20 | 70-85 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations starting from this compound.
Protocol 1: Synthesis of 5-Aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (10 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-Amino-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware, inert atmosphere setup, and glovebox for handling air-sensitive reagents.
Procedure:
-
Inside a glovebox, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.03 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine derivative.
-
Characterize the product using appropriate spectroscopic methods.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structures are of significant interest in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, offering dramatic reductions in reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1] This is especially beneficial when working with heterocyclic substrates like bromopyridines, which can be susceptible to decomposition under prolonged heating.[1]
Microwave heating accelerates the reaction by efficiently and uniformly heating the reaction mixture, which increases the rate of each step in the catalytic cycle.[2] This application note provides a detailed protocol and a summary of reaction conditions for the microwave-assisted Suzuki coupling of bromopyridines with various boronic acids.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid heating, microwave-assisted reactions often lead to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
A general protocol for the microwave-assisted Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is provided below. This protocol serves as a starting point and may require optimization for specific substrates and scales.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 0.5-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3]
-
Inert gas (Argon or Nitrogen)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a dry microwave reaction vial containing a magnetic stir bar, combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]
-
Inert Atmosphere: Seal the vial and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[2]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor and irradiate the mixture at a set temperature (typically between 100-150 °C) for a specified time (usually 5-30 minutes).[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by suitable analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[3]
Data Presentation: Reaction Conditions Summary
The following table summarizes various conditions reported for the microwave-assisted Suzuki coupling of bromopyridines.
| Bromopyridine | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromo-2-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 2 | 81 | [3] |
| 4-Bromo-2-methylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 | 2 | 65 | [3] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF | 120 | 10 | Moderate | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | >95 | [5][6] |
| 6-Bromoimidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 150 | 15 | High | |
| 5-Bromoindanone | 3-Bromopyridine (via one-pot borylation/Suzuki) | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane | 120 | 30 | 100 (conversion) | [7] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 98 | [8] |
Visualizations
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of Bioactive Compounds Derived from 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine belongs to the pyridine and pyrrole class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Pyrrole derivatives have demonstrated a variety of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] Similarly, pyridine-based compounds are key components in many drugs and have been extensively studied for their therapeutic potential.[4]
The structural features of this compound, including the bromine substituent and the dimethyl-pyrrol moiety, suggest its potential as a lead compound for drug discovery. The bromine atom can participate in halogen bonding and can be a site for further chemical modification, while the pyrrole and pyridine rings are known to interact with various biological targets. Given the documented bioactivities of structurally related compounds, a systematic screening of this compound is warranted to elucidate its therapeutic potential.
This document provides detailed application notes and protocols for the initial screening of this compound for potential anticancer, anti-inflammatory, and antimicrobial activities.
Potential Bioactive Properties for Screening
Based on the activities of structurally similar pyrrole and pyridine derivatives, the following biological activities are proposed for initial screening of this compound.
| Potential Bioactivity | Rationale Based on Related Compounds | Key Screening Assays |
| Anticancer | Derivatives of 5-bromo-7-azaindolin-2-one with a 2,4-dimethyl-1H-pyrrole moiety have shown potent antitumor activity.[5] Many pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[4][6] | MTT Assay, Cell Cycle Analysis, Apoptosis Assay |
| Anti-inflammatory | Pyrrolopyridine derivatives have been synthesized and shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7] | Nitric Oxide (NO) Assay in LPS-stimulated Macrophages, COX Inhibition Assay |
| Antimicrobial | Pyrrolo-pyridine and N-arylpyrrole derivatives have been identified as novel classes of antibacterial agents.[8][9][10] Thiazolo[4,5-b]pyridines have also demonstrated significant antimicrobial activity.[11] | Minimum Inhibitory Concentration (MIC) Assay, Minimum Bactericidal Concentration (MBC) Assay |
Experimental Workflows and Signaling Pathways
General Screening Workflow
The following diagram illustrates a general workflow for the initial screening of this compound.
Caption: General workflow for screening bioactive compounds.
Hypothetical Signaling Pathway: p53-Mediated Apoptosis
Given that some pyrrole derivatives induce apoptosis in cancer cells, a potential mechanism of action could involve the p53 signaling pathway.[12]
Caption: Hypothetical p53-mediated apoptosis pathway.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, SKOV-3)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Assay
This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10]
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Data Presentation
Table of Anticancer Activity (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HepG2 (Liver) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [InsertValue] |
| SKOV-3 (Ovarian) | [Insert Value] | [Insert Value] |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
Table of Anti-inflammatory Activity
| Compound Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control (LPS only) | [Insert Value] | 0 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| Dexamethasone (1 µM) | [Insert Value] | [Insert Value] |
Table of Antimicrobial Activity (MIC Values)
| Microorganism | This compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | [Insert Value] | Ciprofloxacin: [Insert Value] |
| Escherichia coli | [Insert Value] | Ciprofloxacin: [Insert Value] |
| Pseudomonas aeruginosa | [Insert Value] | Ciprofloxacin: [Insert Value] |
| Candida albicans | [Insert Value] | Fluconazole: [Insert Value] |
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [rjsocmed.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 5-bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 5-bromopyridines.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of 5-bromopyridines, offering potential causes and solutions in a question-and-answer format.
Issue: Low to No Product Yield
Question: I am observing very low or no formation of my desired coupled product. What are the common causes and how can I rectify this?
Answer: Low or no yield in Suzuki couplings with 5-bromopyridines is a common challenge. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. Furthermore, the electron-deficient nature of the pyridine ring can impede the oxidative addition step of the catalytic cycle. Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Ensure the quality of your palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is vital for stabilizing the Pd(0) species and facilitating the reaction.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]
-
-
Suboptimal Reaction Conditions: The specific combination of base, solvent, and temperature may not be ideal for your substrate.
-
Solution: A systematic screening of reaction parameters is often necessary to find the optimal conditions.[1]
-
Base: The base plays a crucial role in activating the boronic acid.[1] Commonly used inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often found to be effective.[1] The strength and solubility of the base are critical factors to consider.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically employed to dissolve both the organic substrates and inorganic reagents.[1] It is important to ensure that all reagents are soluble in the chosen solvent system.[1]
-
Temperature: Increasing the reaction temperature can often improve yields, but may also promote side reactions. These reactions are typically conducted at elevated temperatures, generally in the range of 80-110 °C.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is susceptible to deactivation by atmospheric oxygen.
-
Poor Substrate Quality: Impurities or degradation of the 5-bromopyridine or boronic acid starting materials can negatively impact the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the 5-bromopyridine and boronic acid before use.
-
Issue: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?
Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.
-
Cause: This side reaction is often promoted by the presence of excess water, high temperatures, or a non-optimal base.[1]
-
Solution: Using a milder base such as KF or K₂CO₃ can be beneficial.[1] Minimizing the reaction time and temperature can also help. Ensure that the boronic acid is not used in a large excess.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl compound.
-
Cause: The presence of oxygen or an excess of the palladium catalyst often promotes this side reaction.[2]
-
Solution: Rigorous degassing of the reaction mixture is essential.[1] Sometimes, using a slight excess of the aryl halide can suppress homocoupling.[1] Lowering the catalyst loading might also be advantageous.[1]
-
-
Dehalogenation: The 5-bromopyridine is reduced to pyridine.
-
Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1]
-
Solution: Try using a different ligand or a milder base. Lowering the reaction temperature may also reduce the extent of dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is most effective for coupling with 5-bromopyridines?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used.[1] However, for challenging substrates like pyridines, modern catalyst systems are often necessary.
-
Buchwald Ligands: Electron-rich, bulky phosphine ligands developed by Stephen Buchwald's group (e.g., SPhos, XPhos, RuPhos) are highly effective.[1] They accelerate the oxidative addition and reductive elimination steps and are frequently used with Pd₂(dba)₃ or Pd(OAc)₂.[1]
-
Pd(dppf)Cl₂: This catalyst is also a good choice and has been shown to be effective in the Suzuki coupling of bromoindazoles, which share some electronic similarities with bromopyridines.
Q2: What is the role of water in the Suzuki coupling reaction?
Water is often a necessary component of the solvent system in Suzuki couplings. It helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of a boronate species. However, an excess of water can lead to protodeboronation of the boronic acid. The optimal ratio of organic solvent to water often needs to be determined empirically.
Q3: How can I improve the reproducibility of my Suzuki coupling reaction?
Reproducibility issues can often be traced back to inconsistent reaction setup and reagent quality.
-
Inert Atmosphere: Ensure a consistently oxygen-free environment by using proper degassing techniques and maintaining a positive pressure of an inert gas.
-
Reagent Quality: Use reagents from a reliable source and check their purity. The age and storage conditions of the palladium catalyst and phosphine ligands can affect their activity.
-
Precise Measurements: Use accurate methods for measuring all reagents, especially the catalyst and ligand.
-
Consistent Stirring: For biphasic reactions, vigorous and consistent stirring is crucial to ensure efficient mixing.
Data Presentation
Table 1: Effect of Different Palladium Catalysts on the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 2 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | 2 | 60 |
| 3 | Pd(PCy₃)₂ (5) | 2 | Modest |
| 4 | Pd(dppf)Cl₂ (5) | 2 | 90 |
Data adapted from a study on a similar heterocyclic system, providing insights into catalyst efficiency.
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | Varies |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | Often Improved |
| 3 | Cs₂CO₃ | DMF/H₂O | 90 | Varies |
| 4 | Na₂CO₃ | Ethanol/H₂O | 80 | Varies |
| 5 | KF | THF/H₂O | 70 | Varies |
This table provides a qualitative summary of common base/solvent combinations and their general impact on yield for challenging Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromopyridine:
This protocol is a general starting point and should be optimized for specific substrates.
Reagent Preparation:
-
5-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Acetonitrile/Water, 4:1 v/v)
Reaction Setup Workflow:
-
To an oven-dried Schlenk flask, add the 5-bromopyridine, arylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Caption: Interplay of key reaction parameters affecting Suzuki coupling yield.
References
Technical Support Center: Cross-Coupling Reactions with Bromopyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you suppress homocoupling side reactions when working with bromopyridine substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
Homocoupling of the boronic acid or the bromopyridine can be a significant side reaction, reducing the yield of your desired cross-coupled product and complicating purification. This guide addresses common issues and provides solutions to minimize these unwanted reactions.
Issue: Significant formation of homocoupling byproducts observed.
The formation of symmetrical biaryl byproducts from the homocoupling of your boronic acid reagent or the bromopyridine starting material is a common challenge. Several factors can promote this side reaction. Below is a summary of reaction parameters that can be adjusted to suppress homocoupling.
Table 1: Troubleshooting Parameters to Suppress Homocoupling
| Parameter | Recommended Adjustment to Decrease Homocoupling | Rationale |
| Atmosphere | Rigorously degas all solvents and reagents; maintain a positive pressure of an inert gas (Argon or Nitrogen).[1][2] | The presence of oxygen is a primary cause of boronic acid homocoupling.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2][4] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[5] | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) require in-situ reduction to Pd(0). One pathway for this reduction involves the homocoupling of two boronic acid molecules.[2] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2][6] | These ligands can accelerate the rate-determining oxidative addition step of the desired cross-coupling cycle, allowing it to outcompete the homocoupling pathway.[2] |
| Base | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Use milder bases like KF or K₂CO₃.[1] | The choice of base is crucial and can be substrate-dependent. A strong or poorly soluble base can sometimes exacerbate side reactions.[2] |
| Temperature | Lower the reaction temperature.[5] | Elevated temperatures can sometimes favor homocoupling side reactions.[5][7] Attempting the reaction at a lower temperature for a longer duration may be beneficial. |
| Reagent Stoichiometry | Use a stoichiometry closer to 1:1.1 (bromopyridine:boronic acid).[5] | A large excess of the boronic acid can lead to increased homocoupling.[5] |
| Reagent Addition | Add the boronic acid/ester slowly via a syringe pump.[2][8] | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2] |
| Boron Reagent | Consider using pinacol or MIDA boronate esters instead of boronic acids.[2] | These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[2][9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is designed to minimize homocoupling side reactions.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (5:1 mixture) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[10][11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6][10]
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to my boronic acid. What is the primary cause?
A1: The homocoupling of boronic acids is most commonly caused by the presence of oxygen in your reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which then promote the homocoupling of two boronic acid molecules.[2] Another common cause is the use of a Pd(II) precatalyst (like Pd(OAc)₂), where the homocoupling of the boronic acid can act as a reducing step to generate the active Pd(0) catalyst, at the expense of your starting material.[2]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing is the most critical step.[1][2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) before use, a technique known as sparging.[2] Alternatively, for more sensitive reactions, the freeze-pump-thaw technique, repeated for 3-4 cycles, is highly effective at removing dissolved oxygen.[1][2]
Q3: Can the choice of ligand influence the amount of homocoupling?
A3: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are often recommended.[2][6] These ligands can accelerate the oxidative addition and reductive elimination steps of the desired cross-coupling catalytic cycle.[6] By increasing the rate of the productive reaction, the competing homocoupling side reaction is minimized.[2]
Q4: My bromopyridine substrate seems to be homocoupling as well. What can I do to prevent this?
A4: Homocoupling of the bromopyridine can occur, particularly at higher temperatures or with certain catalyst systems.[5] To favor the desired cross-coupling, you can try lowering the reaction temperature, changing the ligand, or using a different palladium source.[5] This side reaction is often a competing pathway, so optimizing conditions to accelerate the cross-coupling rate relative to the homocoupling rate is key.
Q5: Are boronic esters a better alternative to boronic acids for suppressing homocoupling?
A5: In many cases, yes. Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids.[2][9] This increased stability can reduce side reactions like protodeboronation.[2] Furthermore, their different reactivity profile in the transmetalation step can sometimes lead to a reduction in homocoupling byproducts.[2]
Visualizations
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the oxygen-mediated homocoupling side reaction.
Caption: Competing pathways: Suzuki cycle vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing protodeboronation of boronic acids in Suzuki reactions
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired coupled product and the formation of a deboronated byproduct, which can complicate purification.[2][3] Certain types of boronic acids, such as electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl), are highly susceptible to this decomposition pathway.[2][3]
Q2: What are the primary factors that cause protodeboronation?
A2: Protodeboronation is highly dependent on several factors, with the reaction's pH being a critical variable. Both acid-catalyzed and base-catalyzed mechanisms exist.[1] Key contributing factors include:
-
Substrate Structure: Electron-deficient arylboronic acids and heteroaromatic boronic acids are particularly susceptible.[3] For some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, a reactive zwitterionic species can form under neutral pH conditions, leading to rapid protodeboronation.[2][3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic and aqueous conditions can promote protodeboronation.[3]
-
Presence of Water: Water can act as the proton source for the protodeboronation reaction.[2]
-
Catalyst System: An inefficient catalyst that leads to a slow Suzuki coupling will allow more time for the boronic acid to decompose. Conversely, a highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3]
Q3: How can I minimize protodeboronation in my Suzuki reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or as an organotrifluoroborate salt, can significantly increase stability.[1][4] These derivatives often work via a "slow-release" mechanism, maintaining a low concentration of the active boronic acid throughout the reaction.[1][5]
-
Reaction Conditions Optimization: Careful control of the base, solvent, and temperature is crucial. The use of milder, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF), lower reaction temperatures, and anhydrous solvents can be beneficial.[6]
-
Employ a Highly Active Catalyst System: Utilizing a highly active palladium catalyst and appropriate ligand can accelerate the desired cross-coupling reaction to outpace the rate of protodeboronation.[3]
Q4: When should I choose a boronic acid versus a pinacol ester or a MIDA boronate?
A4: The choice depends on the stability of the boronic acid and the complexity of the synthesis.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are less stable and prone to decomposition.[7]
-
Pinacol Esters: Offer a good balance of stability and reactivity. They are more stable than boronic acids, often crystalline and easier to purify, but may be less reactive.[7]
-
MIDA Boronates: Exceptionally stable, air-stable, crystalline solids. They are ideal for "slow-release" strategies with highly unstable boronic acids and for multi-step iterative cross-coupling sequences.[4][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of deboronated starting material. | High rate of protodeboronation. | 1. Switch to a more stable boron reagent: If using a boronic acid, consider its corresponding pinacol ester or MIDA boronate.[4] 2. Optimize the base: Change from strong bases (NaOH, KOH) to milder bases (K₃PO₄, K₂CO₃, CsF).[6] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[9][10][11] 4. Use anhydrous conditions: Ensure solvents and reagents are dry.[12] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under nitrogen or argon.[3] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[3] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. |
| Formation of significant side products other than the protodeboronated arene. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Oxygen can promote homocoupling.[3] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[3] |
Data Presentation: Comparative Performance of Protective Groups and Bases
The following tables summarize the impact of different reaction parameters on the outcome of Suzuki-Miyaura couplings, providing a guide for experimental design to minimize protodeboronation.
Table 1: Effect of Boron Reagent Type on Product Yield and Protodeboronation
| Boron Reagent | Substrate Type | Typical Yield of Coupled Product | Tendency for Protodeboronation | Key Advantage |
| Boronic Acid | Stable Aryl | High | Low to Moderate | High reactivity[7] |
| Boronic Acid | Unstable Heteroaryl | Low to Moderate | High | - |
| Pinacol Ester | General Use | Good to High | Moderate | Good balance of stability and reactivity[7] |
| MIDA Boronate | Unstable Heteroaryl | High | Very Low | Exceptional stability, enables "slow-release"[4][8] |
| Organotrifluoroborate | General Use | Good to High | Low | High stability, "slow-release" possible[13][14] |
Note: Yields are highly substrate-dependent. This table presents general trends.
Table 2: Qualitative Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Use Case | Potential for Protodeboronation |
| NaOH, KOH | Strong | Aryl bromides | High, especially with sensitive substrates[15] |
| K₂CO₃, Na₂CO₃ | Moderate | General purpose, good for many substrates | Moderate[15][16] |
| K₃PO₄ | Moderate | Often used with aryl chlorides and sensitive substrates | Low to Moderate[2] |
| Cs₂CO₃ | Moderate | Effective for challenging couplings | Moderate |
| CsF, KF | Weak | Can be effective and mild | Low[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate to Minimize Protodeboronation
This protocol is a general guideline for challenging couplings where protodeboronation is a major concern, particularly with unstable heteroaryl boronic acids.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the MIDA boronate, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst and ligand in the degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl Boronic Acid Derivative
This protocol is adapted for the particularly challenging coupling of 2-pyridyl boronates, which are highly prone to protodeboronation.
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Ligand (e.g., a suitable phosphine oxide or phosphite ligand, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, the 2-pyridylboronate, and the base.
-
Add the palladium precatalyst and the ligand.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.[17]
Visualizations
Caption: A recommended experimental workflow to minimize protodeboronation.
Caption: Decision tree for troubleshooting low yields due to protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst inhibition by pyridine nitrogen in palladium-catalyzed reactions
Topic: Catalyst Inhibition by Pyridine Nitrogen
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with palladium-catalyzed reactions involving pyridine-containing substrates. The inherent basicity and coordinating ability of the pyridine nitrogen can lead to catalyst inhibition and reaction failure. This guide offers insights and practical solutions to overcome these common issues.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Catalyst Inhibition: The lone pair on the pyridine nitrogen is coordinating to the palladium center, preventing the substrate from accessing the catalytic site. | 1. Use a Ligandless or Ligand-Poor Catalyst System: In some cases, strongly coordinating ligands are not necessary and their absence can allow the substrate to compete more effectively for the palladium center. 2. Employ Bulky Ligands: Ligands with significant steric hindrance, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can create a less accessible coordination sphere around the palladium, disfavoring the binding of the smaller pyridine moiety. 3. Switch to a More Electron-Rich Catalyst: Catalysts with more electron-donating ligands can be less susceptible to coordination by the pyridine nitrogen. |
| Reaction Stalls After Initial Conversion | Catalyst Deactivation: The pyridine-containing product may be a stronger inhibitor than the starting material, leading to product inhibition and catalyst deactivation over time. | 1. Slow Addition of Substrate: Adding the pyridine-containing substrate slowly over the course of the reaction can help to maintain a low concentration, minimizing catalyst inhibition. 2. Use a Higher Catalyst Loading: Increasing the amount of catalyst can sometimes overcome partial deactivation. |
| Inconsistent Results/Poor Reproducibility | Variable Purity of Reagents: Trace impurities in the pyridine-containing substrate or other reagents can exacerbate catalyst inhibition. | 1. Purify Starting Materials: Ensure the purity of the pyridine-containing substrate through techniques like recrystallization or column chromatography. 2. Use High-Purity Solvents and Reagents: Ensure all other reaction components are of high purity to avoid introducing additional coordinating species. |
| Formation of Off-Pathway Intermediates | Undesired Coordination Modes: The pyridine nitrogen may be involved in the formation of stable, off-cycle palladium complexes that are catalytically inactive. | 1. Modify the Pyridine Ring: If possible, consider using a derivative of the pyridine substrate with reduced basicity, for example, by introducing electron-withdrawing groups on the pyridine ring. 2. Screen Different Palladium Precursors: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation and stability of different catalytic species. |
Frequently Asked Questions (FAQs)
Q1: Why does the position of the nitrogen in the pyridine ring matter for catalyst inhibition?
The position of the nitrogen atom relative to the reacting group on the pyridine ring significantly impacts its inhibitory effect. Generally, pyridines with nitrogen at the 2-position (α-pyridyl) are more potent inhibitors than those with nitrogen at the 3- (β-pyridyl) or 4-position (γ-pyridyl). This is due to the ability of 2-substituted pyridines to act as bidentate ligands, forming stable five-membered chelate rings with the palladium center, which are often catalytically inactive.
Q2: Can I use an additive to counteract the inhibitory effect of the pyridine nitrogen?
Yes, certain additives can be beneficial. Lewis acids, such as ZnCl₂ or B(C₆F₅)₃, can coordinate to the pyridine nitrogen, effectively "masking" its lone pair and preventing it from binding to the palladium catalyst. However, the choice and amount of Lewis acid must be carefully optimized as it can also interact with other components of the reaction mixture.
Q3: Are there specific palladium catalysts that are known to be more resistant to pyridine inhibition?
Palladium catalysts bearing bulky, electron-rich phosphine ligands are often more robust in the presence of pyridine-containing substrates. For example, catalysts derived from ligands like XPhos, SPhos, and RuPhos have demonstrated improved performance in Suzuki-Miyaura and Buchwald-Hartwig couplings involving pyridines. These ligands create a sterically hindered environment around the palladium center that disfavors the coordination of the pyridine nitrogen.
Q4: How does the choice of base and solvent affect reactions with pyridine-containing substrates?
The choice of base and solvent can be critical. A strong, non-coordinating base is often preferred to avoid competition with the pyridine for coordination to the palladium. Solvents can also play a role; polar aprotic solvents are commonly used, but the optimal solvent should be determined empirically for each specific reaction.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with a Pyridine-Containing Halide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, weigh the palladium precursor (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), the aryl boronic acid (1.2 equivalents), and the base (e.g., 2.5 equivalents of K₃PO₄) into a reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene or dioxane, ensuring a concentration of ~0.1 M with respect to the limiting reagent).
-
Substrate Addition: Add the pyridine-containing halide (1.0 equivalent) to the reaction mixture.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Inhibition Mechanism
The following diagrams illustrate key concepts related to catalyst inhibition by pyridine nitrogen.
Technical Support Center: Optimizing Cross-Coupling of 5-Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-bromopyridines.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with 5-bromopyridine is resulting in low or no yield of the desired product. What are the common causes and how can I improve the outcome?
Answer: Low or no yield in the cross-coupling of 5-bromopyridines is a common challenge, often attributed to the inhibitory effect of the pyridine nitrogen on the palladium catalyst.[1] The following troubleshooting guide will help you address potential issues.
Troubleshooting Flowchart: Low to No Product Yield
Caption: Troubleshooting flowchart for low to no yield in Suzuki-Miyaura coupling of 5-bromopyridines.
Detailed Explanations:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Employ pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts to ensure a sufficient concentration of the active catalytic species.[1] The quality of the palladium source and ligands is also critical.
-
-
Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is crucial for a successful reaction.
-
Base: The base activates the boronic acid.[1] For challenging couplings with 5-bromopyridines, stronger, less-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
Solvent: A combination of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic substrates and inorganic base.[1][2] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
-
Temperature: These reactions usually require elevated temperatures, typically in the range of 80-110 °C.[1][2]
-
Degassing: The Pd(0) catalyst is sensitive to oxygen.[1] It is imperative to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
-
Reagent Quality and Stoichiometry: The purity of the starting materials is paramount.
-
Solution: Use high-purity 5-bromopyridine and arylboronic acid. A slight excess of the boronic acid (1.2-1.5 equivalents) is often used to drive the reaction to completion.[1] If protodeboronation is an issue, consider using a more stable boronic acid derivative, such as a pinacol ester or an organotrifluoroborate.[3]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant side products. How can I identify and minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Common side products in the Suzuki-Miyaura coupling of 5-bromopyridines include homocoupled products and protodeboronated/dehalogenated starting materials.
Common Side Products and Solutions:
| Side Product | Cause | Proposed Solution |
| Homocoupling (Biaryl from Boronic Acid) | - Presence of oxygen- Excess palladium catalyst | - Ensure rigorous degassing of the reaction mixture.- Use a slight excess of the 5-bromopyridine.[1]- Lower the catalyst loading.[1] |
| Protodeboronation (Pyridine from Boronic Acid) | - Cleavage of the C-B bond by a proton source, often water.- Pyridineboronic acids are particularly susceptible.[3][4] | - Use a milder base such as KF or K₂CO₃.[1]- Minimize reaction time and temperature.- Use a stable boronic acid derivative (MIDA boronate, organotrifluoroborate).[3] |
| Dehalogenation (Pyridine from 5-Bromopyridine) | - Reduction of the C-Br bond.- Can be promoted by certain phosphine ligands and bases at high temperatures.[1] | - Screen different phosphine ligands.- Employ a milder base.- Lower the reaction temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: Which base is generally the most effective for the Suzuki-Miyaura coupling of 5-bromopyridines?
A1: While the optimal base is substrate-dependent, for electron-deficient heteroaryl halides like 5-bromopyridine, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often a very effective base for challenging couplings.[1][2] Cesium carbonate (Cs₂CO₃) is also an excellent choice, particularly when dealing with sterically hindered substrates. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be effective and are a good starting point for optimization.[5][6]
Q2: What is the role of water in the reaction mixture?
A2: Water plays a crucial role in the Suzuki-Miyaura coupling. It helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of a more reactive boronate species.[7][8] The ratio of organic solvent to water needs to be optimized for each specific reaction.
Q3: How do I properly degas my reaction mixture?
A3: Proper degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Two common methods are:
-
Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For more sensitive reactions, subject the reaction mixture to three to four cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.[1]
Q4: Can I use an alternative to boronic acids?
A4: Yes, if you are experiencing issues with the stability of your boronic acid, particularly protodeboronation, you can use more stable derivatives.[3] Common alternatives include:
-
Pinacol esters: More robust than the corresponding boronic acids.[3]
-
MIDA (N-methyliminodiacetic acid) boronates: Highly stable, crystalline solids that can be used in "slow release" strategies.[3]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[3]
Data Presentation
Table 1: Comparison of Bases for the Suzuki-Miyaura Coupling of 5-Bromopyridines with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (5) | - | 85-95 | >15 | Moderate to Good | [2] |
| 2 | K₂CO₃ (3.0) | Acetonitrile/H₂O (4:1) | Pd(dppf)Cl₂ (3) | - | 80 | - | General Protocol | [1] |
| 3 | Na₂CO₃ | DME/H₂O or THF/H₂O | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | - | - | - | Widely Used | [9] |
| 4 | KF (3.0) | Dioxane | Pd₂(dba)₃ (1.5) | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 110 | - | High | [10] |
| 5 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ + PPh₃ | - | 80 | 1.5 | 96 | [11] |
Note: Yields are highly dependent on the specific arylboronic acid and reaction conditions used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyridine
This protocol provides a general starting point and should be optimized for specific substrates.
Reagents:
-
5-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 5-bromopyridine.
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Seal the flask with a rubber septum and connect it to a condenser.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
Prepare the solvent mixture and degas it by bubbling an inert gas through it for 15-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously.[2]
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine using column chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the purification of this compound? A1: For moderately polar compounds like many pyridine derivatives, a common starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1][2] It is recommended to begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation with Thin-Layer Chromatography (TLC). An ideal Rf value for the target compound on a TLC plate is approximately 0.3, as this often translates to good separation on a column.[2]
Q2: I'm observing significant peak tailing during the purification of my pyridine derivative. What is the cause and how can I fix it? A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[3] To resolve this, add a small amount (e.g., 0.5-1% v/v) of a competing base, such as triethylamine (TEA), to your mobile phase.[2][3] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound and resulting in more symmetrical peaks.[3]
Q3: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: If your compound is very polar and does not move from the baseline, you may need to use a more aggressive solvent system. One common solution is to add a small percentage (1-10%) of methanol to a solvent like dichloromethane.[4] For very basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane as the eluent.[4] Alternatively, switching to a different stationary phase, such as alumina, could be considered.[4]
Q4: My crude product is not soluble in the hexane/ethyl acetate eluent. How should I load it onto the column? A4: If your crude mixture has poor solubility in the chosen eluent, you should use a "dry loading" method.[5] To do this, dissolve your sample in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the mobile phase is too high, causing all compounds to elute too quickly. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). Aim for an Rf of ~0.3 for your target compound on TLC.[2] |
| The polarity of the mobile phase is too low, resulting in broad, poorly resolved bands. | Gradually increase the polarity of the eluent. Consider using a step-gradient elution.[2] | |
| The column was overloaded with too much crude material. | Reduce the amount of sample loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel, depending on separation difficulty. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Prepare a homogenous slurry and tap the column gently during packing.[2] | |
| Significant Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[3] | Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[2][3] |
| The sample was loaded in a solvent that is too polar compared to the mobile phase. | Use the mobile phase as the loading solvent whenever possible. If a more polar solvent is needed for dissolution, use the absolute minimum volume.[5] | |
| Low or No Recovery of Compound | The compound may have degraded on the acidic silica gel. | Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a deactivated silica, alumina, or florisil column.[4] |
| The compound eluted in the solvent front (first few fractions) because the eluent was too polar. | Check the first fractions collected. Always start elution with a lower polarity solvent system.[4] | |
| The compound is still on the column because the eluent is not polar enough. | Increase the polarity of the mobile phase significantly to "flush" the column and check the eluate by TLC.[4] | |
| Fractions are too dilute to be detected by TLC. | Combine and concentrate the fractions where you expected to see your compound and re-analyze by TLC.[4] |
Section 3: Experimental Protocols
3.1 Protocol: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved mixture.
-
Prepare a developing chamber with a hexane/ethyl acetate solvent system (start with 9:1 v/v).
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system ratio until the desired compound has an Rf value of approximately 0.3. If tailing is observed, add 0.5-1% triethylamine to the solvent mixture.
3.2 Protocol: Column Chromatography (Wet Loading)
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[2]
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[2] Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[2] Add a protective layer of sand on top of the settled silica bed.[2]
-
Sample Loading: Dissolve the crude product in the minimum amount of mobile phase or a slightly more polar solvent.[5] Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.[5]
-
Elution: Drain the solvent until the liquid level is just at the top of the sand. Carefully add the mobile phase. Begin collecting fractions while maintaining a steady flow.
-
Monitoring: Collect fractions and analyze them periodically by TLC to track the elution of the product.[2]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]
3.3 Protocol: Column Chromatography (Dry Loading)
-
Follow steps 1 and 2 from the Wet Loading protocol.
-
Sample Preparation: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 10-20x the sample weight) to the solution.[5]
-
Adsorption: Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[5]
-
Sample Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a uniform layer. Cover with a thin layer of sand.
-
Follow steps 4, 5, and 6 from the Wet Loading protocol to elute, monitor, and isolate the purified compound.
Section 4: Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common solvent system for compounds of moderate polarity, allowing for fine-tuning of polarity.[1][2] |
| Mobile Phase Additive | 0.5-1% Triethylamine (v/v) | Crucial for preventing peak tailing by neutralizing acidic silanol sites on the silica gel surface for basic pyridine compounds.[2][3] |
| Optimal TLC Rf value | ~0.3 in the chosen eluent | An Rf in this range generally indicates that the compound will elute from the column in a reasonable volume, allowing for good separation from impurities.[2] |
| Sample Loading Method | Dry Loading | Recommended if the crude product has poor solubility in the mobile phase, preventing peak distortion and improving resolution.[5] |
Section 5: Visual Workflow and Logic Diagrams
Caption: A high-level workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Identifying and minimizing byproduct formation in N-aryl pyrrole synthesis
Welcome to the Technical Support Center for N-Aryl Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of N-aryl pyrroles.
Frequently Asked Questions (FAQs)
Q1: I am planning the synthesis of an N-aryl pyrrole. Which synthetic method should I choose?
A1: The choice of synthetic method depends on the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction.
-
For simple, symmetrically substituted N-aryl pyrroles: The Paal-Knorr synthesis is often the most straightforward approach, reacting a 1,4-dicarbonyl compound with an aniline.
-
For polysubstituted N-aryl pyrroles: The Hantzsch synthesis offers a versatile three-component reaction to construct highly substituted pyrrole rings.
-
When starting from a pre-formed pyrrole ring: Modern cross-coupling reactions like the Suzuki-Miyaura coupling or Buchwald-Hartwig amination are excellent choices for introducing the aryl group onto the pyrrole nitrogen.
-
For N-aryl pyrroles without substituents on the pyrrole ring: The Clauson-Kaas synthesis is a suitable option.
Q2: My N-aryl pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?
A2: Low yields and complex product mixtures can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions. It is crucial to use freshly purified reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Many pyrrole syntheses are sensitive to moisture. Employing dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[1]
Troubleshooting Guides by Synthetic Method
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary aryl amine.
Troubleshooting Q&A:
-
Q: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
-
A: Furan formation is the most common side reaction, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2] To minimize this, control the acidity of the reaction medium. Operating at a pH above 3 or using a weak acid catalyst can favor the desired pyrrole formation.[2][3] Using an excess of the amine can also help to outcompete the furan cyclization.[2]
-
-
Q: My reaction is sluggish or incomplete. What can I do?
-
A: This can be due to insufficiently reactive starting materials, such as anilines with strong electron-withdrawing groups or sterically hindered reactants.[2] Consider using a more active catalyst or increasing the reaction temperature moderately. However, be aware that excessive heat can lead to degradation.[2]
-
-
Q: The crude product is a dark, tarry material that is difficult to purify. What is the cause?
-
A: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product, which can be caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
-
Data Presentation: Catalyst Effect in Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Furan Byproduct (%) |
| Conc. HCl (1 drop) | Methanol | Reflux | 15 min | High (qualitative) | Not specified |
| Acetic Acid | Ethanol | 80 | 2-10 min (MW) | Good (qualitative) | Not specified |
| Iodine (10 mol%) | Neat | 60 | 5-10 min | High (qualitative) | Not specified |
| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | Not specified |
| No Catalyst | Solvent-free | 60 | 45 min | 47 | Not specified |
Data synthesized from multiple sources, specific byproduct percentages were not always available.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the purified product.[2]
Diagrams:
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary aryl amine.
Troubleshooting Q&A:
-
Q: I am observing a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?
-
A: This is likely due to a competing Feist-Bénary furan synthesis, which does not involve the amine component. To favor the Hantzsch pyrrole synthesis, use a sufficient concentration of the aryl amine to ensure the reaction pathway leading to the pyrrole is favored.[1]
-
-
Q: My reaction is producing a complex mixture of products. How can I improve the chemoselectivity?
-
A: Byproduct formation can arise from several competing pathways. To improve chemoselectivity:
-
Enamine Formation: Ensure the efficient formation of the enamine from the β-ketoester and the amine by using a slight excess of the amine.[4]
-
N- vs. C-Alkylation: The desired pathway is C-alkylation of the enamine with the α-haloketone. Protic solvents can favor this pathway.[4]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize this, add the α-haloketone slowly to the pre-formed enamine mixture.[4]
-
Reaction Conditions: Use a weak base and moderate temperatures to control the reaction rate and minimize side reactions.[4]
-
-
Data Presentation: Hantzsch Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Outcome |
| Amine Stoichiometry | 1.0 eq | 1.1 - 1.2 eq | Higher amine concentration favors pyrrole over furan byproduct. |
| α-Haloketone Addition | All at once | Slow addition | Slow addition minimizes self-condensation and direct reaction with the amine. |
| Solvent | Aprotic | Protic (e.g., ethanol) | Protic solvents can favor the desired C-alkylation pathway. |
| Base | Strong Base | Weak Base | A weak base is often sufficient and minimizes unwanted side reactions. |
This table provides a qualitative summary based on general principles of the Hantzsch synthesis.
Experimental Protocol: Hantzsch Synthesis of a Substituted N-Aryl Pyrrole
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary aryl amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[4]
Diagrams:
References
Improving reproducibility of Suzuki coupling reactions with pyridine substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions. Pyridine-containing compounds are crucial building blocks, but their synthesis via Suzuki coupling can present unique challenges. This guide offers solutions to common problems to improve the reproducibility and success of your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of pyridine substrates, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a pyridine substrate resulting in a low or no yield?
Answer: Low yields are a common challenge when working with pyridine substrates and can stem from several factors.[1][2] The primary reasons include:
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3] This is often referred to as the "2-pyridyl problem".[2]
-
Substrate Reactivity: The reactivity of the pyridine halide is crucial. Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1][2] The order of reactivity is generally I > Br > Cl > F.[4]
-
Protodeboronation: Pyridylboronic acids, especially 2-pyridylboronic acids, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][5] This is often promoted by the presence of water and certain bases.[1]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow, particularly for electron-deficient heteroaryl boron compounds.[6]
To troubleshoot low yields, a systematic evaluation of the reaction components is essential.[2] Consider the workflow illustrated below to diagnose and resolve the issue.
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions in Suzuki couplings with pyridine substrates are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7] 2-Pyridylboronic acids are particularly prone to this side reaction.[5]
-
Minimization Strategies:
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[1] It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1]
Question 3: How do I select the right catalyst and ligand for my pyridine substrate?
Answer: The choice of catalyst and ligand is critical for a successful Suzuki coupling with pyridine substrates, especially for less reactive chloropyridines.[1][9]
-
For Chloropyridines: Highly active catalyst systems are often required.[1]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step with the C-Cl bond, and sterically shield the metal center from being inhibited by the pyridine nitrogen.[1]
-
-
For Bromo- and Iodopyridines: While more reactive, the choice of ligand can still significantly impact the reaction outcome. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used as a starting point.[10][11] However, if issues arise, switching to a more specialized ligand system is recommended.
The following diagram provides a decision tree for selecting key reaction components.
Question 4: How do I choose the right base and solvent?
Answer: The base and solvent system are critical and interdependent factors for a successful reaction.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]
-
For Challenging Couplings: A strong base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective, particularly with less reactive chloropyridines.[1][12]
-
To Minimize Protodeboronation: Milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) can be beneficial.[6][7]
-
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the catalytic cycle.[2]
-
Common Systems: A mixture of an organic solvent and water is often used. Common choices include 1,4-dioxane/water, toluene/water, and DMF.[10] The addition of water can be beneficial, but higher water content can sometimes lead to substrate hydrolysis.[13]
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, using anhydrous solvents can be advantageous.[7]
-
Data Summary Tables
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of a Dihalopyridine Derivative
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 98 |
Data is illustrative and compiled from analogous reactions to provide a predictive framework.[9]
Table 2: Effect of Base on the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 45 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60 |
| K₃PO₄ | Toluene | 110 | 88 |
| Cs₂CO₃ | Dioxane | 100 | 91 |
Yields are representative and highlight the significant impact of the base on challenging couplings.[1][12]
Experimental Protocols
Below are detailed, generalized protocols for Suzuki coupling reactions with pyridine substrates. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a starting point for the coupling of a bromopyridine with an arylboronic acid using a standard catalyst.[10]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][10]
The following diagram illustrates the general experimental workflow.
Protocol 2: Procedure for a Challenging Suzuki Coupling of a Chloropyridine
This protocol is adapted for less reactive chloropyridines and employs a highly active Buchwald ligand system.[1]
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Buchwald Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the chloropyridine, arylboronic acid/ester, base, palladium precatalyst, and ligand to a dry Schlenk tube or reaction vial.
-
Inert Atmosphere: If not in a glovebox, seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction to completion using TLC, GC-MS, or LC-MS.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
By systematically addressing the common issues and carefully selecting the reaction parameters, the reproducibility and success of Suzuki coupling reactions with pyridine substrates can be significantly improved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ligand selection for challenging Suzuki couplings of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand selection for challenging Suzuki-Miyaura cross-coupling reactions of bromopyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of bromopyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with a bromopyridine is resulting in very low or no yield. What are the common causes and how can I address this?
Answer: Low or no yield is a frequent challenge in Suzuki couplings involving bromopyridines. The primary reasons often involve catalyst inhibition or deactivation, suboptimal reaction conditions, or issues with the starting materials. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3]
Here are several factors to investigate:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[4] For electron-rich pyridines, bulky and electron-donating phosphine ligands such as SPhos and XPhos are often more effective.[3][5][6] A screening of different ligands is recommended.[5]
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][3][7] The strength and solubility of the base are critical.[1] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1] For challenging couplings, K₃PO₄ is often effective.[1][3][6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1][2] It is crucial to ensure that all reactants are soluble in the chosen solvent system.[1]
-
Reaction Temperature: Suzuki couplings often require elevated temperatures, typically between 80-110 °C.[1][6] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.[5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to deactivation.[1][5] It is critical to thoroughly degas the reaction mixture and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][5]
Issue 2: Significant Side Product Formation
Question: I am observing significant side products, such as homocoupling of my boronic acid. How can this be minimized?
Answer: Side product formation is a common issue that can often be mitigated by adjusting the reaction conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl side product is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1] Rigorous degassing of the reaction mixture is crucial.[1] Using a slight excess of the aryl halide can sometimes suppress homocoupling.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[4] This can be caused by excess water, high temperatures, or a non-optimal base.[1] Using a milder base like KF or K₂CO₃ and minimizing the reaction time and temperature can help.[1]
-
Dehalogenation: The reduction of the bromopyridine to pyridine can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[1] Trying a different ligand, a milder base, or lowering the reaction temperature may resolve this issue.[1]
Frequently Asked Questions (FAQs)
Q1: Which ligands are generally recommended for the Suzuki coupling of 2-bromopyridines?
A1: For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands are generally more successful.[4] Examples of effective ligands include SPhos, XPhos, and RuPhos.[3][5] These ligands help to stabilize the palladium catalyst and promote the reductive elimination step.[6]
Q2: What are some common palladium catalyst precursors used in these reactions?
A2: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts can also be considered.[1]
Q3: How critical is the degassing of solvents and reagents?
A3: It is extremely critical. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote side reactions like boronic acid homocoupling.[1][5] Thoroughly degassing the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles is highly recommended.[1][5]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave irradiation can significantly accelerate Suzuki-Miyaura coupling reactions, often reducing reaction times from hours to minutes.[8] It is a useful technique for rapid reaction optimization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromopyridines. These are intended as a general guide, and optimization for specific substrates is recommended.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-5 | Bulky, electron-rich ligands, often effective for challenging couplings.[3][5][6] |
| PdCl₂(dppf) | None | 3-5 | Often used for a wide range of Suzuki couplings.[2][5] |
| Pd(PPh₃)₄ | None | 1-5 | A common choice, but may be less effective for hindered or electron-rich substrates.[2][6] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-110 | A common and cost-effective choice.[1][2][6] |
| K₃PO₄ | 2-3 | Dioxane/H₂O, THF/H₂O | 80-110 | A strong base, often very effective for challenging substrates.[1][3][6] |
| Cs₂CO₃ | 2-3 | Dioxane, DMF | 80-110 | Often provides higher yields but is more expensive.[1][2][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[2][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][8]
Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Validation & Comparative
Comparative reactivity of 2-bromopyridine vs 3-bromopyridine vs 4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—are fundamental building blocks in the synthesis of a vast array of functional materials and pharmaceutically active compounds. The position of the bromine atom on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of these three isomers in key synthetic transformations, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Physicochemical Properties
The distinct electronic environments of the three bromopyridine isomers, dictated by the position of the bromine atom relative to the electron-withdrawing nitrogen atom, give rise to differences in their physical and chemical properties. These properties can influence their behavior in chemical reactions, including solubility and interaction with catalysts.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 158.00 g/mol [1] | 158.00 g/mol | 157.998 g/mol [2] |
| Appearance | Colorless to pale brown liquid[3] | Colorless liquid[2] | Beige moist crystals |
| Boiling Point | 192-194 °C | 173 °C[2] | - |
| Density | 1.657 g/mL at 25 °C | 1.640 g/cm³[2] | - |
| pKa (of conjugate acid) | 0.71[3] | - | 3.35 (Predicted)[4] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromopyridine isomers in these transformations is a critical consideration for synthetic planning.
The general order of reactivity for bromopyridines in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [5]
This trend is primarily governed by the electronic effects of the nitrogen atom on the carbon-bromine bond. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[5]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond. This makes the carbon atom at the 4-position highly electrophilic and susceptible to oxidative addition, leading to the highest reactivity.[5]
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[5]
-
3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, the slowest reaction rates among the three isomers.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following data, compiled from various sources, illustrates the general reactivity trend of the bromopyridine isomers.
| Bromopyridine Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~60 |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | >95 |
Note: Yields are representative and can vary based on specific reaction conditions, ligands, and substrates.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine isomer with an arylboronic acid.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0 mmol)[5]
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)[5]
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.[5]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyridine isomers in this reaction follows the same general trend as in Suzuki-Miyaura coupling.
| Bromopyridine Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~90 |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~70 |
| 4-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >95 |
Note: Yields are representative and can vary based on specific reaction conditions, ligands, and substrates.
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyridine isomer.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.[6]
-
Add the anhydrous solvent via syringe.
-
Add the bromopyridine isomer and the amine to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), the pyridine ring is attacked by a nucleophile, leading to the displacement of the bromide. The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge of the intermediate (Meisenheimer complex).
The general reactivity order for SNAr on bromopyridines is:
4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine
-
2- and 4-Bromopyridine: Nucleophilic attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom in the resonance structures of the Meisenheimer complex. This provides significant stabilization, making these positions highly susceptible to nucleophilic attack.[7]
-
3-Bromopyridine: When attack occurs at the 3-position, the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. This results in a less stable intermediate and, therefore, a much lower reactivity compared to the 2- and 4-isomers.[7]
| Bromopyridine Isomer | Nucleophile | Conditions | Relative Rate |
| 2-Bromopyridine | NaOMe | MeOH, 100 °C | High |
| 3-Bromopyridine | NaOMe | MeOH, 100 °C | Very Low |
| 4-Bromopyridine | NaOMe | MeOH, 100 °C | High |
This protocol provides a general procedure for the SNAr reaction of a bromopyridine isomer with a nucleophile.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.5 mmol)
-
Solvent (e.g., Methanol, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the bromopyridine isomer in the solvent.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by an appropriate method (e.g., distillation or chromatography).
References
- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and Other Halogenated Pyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are a cornerstone of this molecular toolkit, serving as versatile precursors for a vast array of complex molecular architectures. This guide provides an objective comparison of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine against other common halogenated pyridines, with a focus on their performance in key synthetic transformations, supported by experimental data.
Introduction to Halogenated Pyridines in Synthesis
Halogenated pyridines are indispensable reagents in cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen atom, as well as the electronic and steric profile of other substituents on the pyridine ring, profoundly influence the reactivity of these substrates. This guide will delve into a comparative analysis of this compound and the more conventional 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
This compound , with its unique substitution pattern, presents an interesting case study. The electron-rich 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position is expected to modulate the electronic properties of the pyridine ring, potentially influencing its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted bromopyridines. This bulky substituent may also introduce significant steric hindrance, impacting catalyst-substrate interactions.
Comparative Performance in Cross-Coupling Reactions
The subsequent sections provide a detailed comparison of these halogenated pyridines in key cross-coupling reactions. The data presented is a collation from various sources and aims to provide a relative understanding of their reactivity profiles. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature, and thus, the presented data should be interpreted as a guide to relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The reactivity of bromopyridines in this reaction is influenced by the position of the bromine atom and the electronic nature of the pyridine ring.
dot
A Comparative Guide to the Electronic Properties of Bromopyridine Isomers: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscapes of molecular isomers is paramount for predicting reactivity, designing novel therapeutics, and developing new materials. This guide offers a comparative analysis of the electronic properties of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, underpinned by data from Density Functional Theory (DFT) studies.
The position of the bromine atom on the pyridine ring significantly influences the molecule's electronic structure, which in turn dictates its reactivity and potential applications. DFT calculations provide a powerful lens through which to examine these differences at a quantum-mechanical level. This guide summarizes key electronic descriptors for the three main isomers of bromopyridine, offering a foundational reference for synthetic and medicinal chemists.
Comparison of Electronic Properties
The electronic properties of the bromopyridine isomers were calculated using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted and robust method for this class of molecules. The key parameters—the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ)—are presented in the table below.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| 2-Bromopyridine | -6.68 | -0.63 | 6.05 | 3.25 |
| 3-Bromopyridine | -6.75 | -0.58 | 6.17 | 1.98 |
| 4-Bromopyridine | -6.82 | -0.82 | 6.00 | 0.89 |
Note: The data presented is compiled from DFT calculations. Absolute values may vary slightly between different computational studies, but the observed trends are consistent.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule requires less energy to be excited, indicating higher reactivity. Among the isomers, 4-bromopyridine exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive, which aligns with experimental observations in reactions like palladium-catalyzed cross-couplings. Conversely, 3-bromopyridine has the largest energy gap, indicating greater kinetic stability and lower reactivity.
The dipole moment reflects the overall polarity of the molecule. 2-Bromopyridine possesses the largest dipole moment due to the proximity of the electronegative bromine and nitrogen atoms, leading to a significant separation of charge. In contrast, the more symmetrical charge distribution in 4-bromopyridine results in the smallest dipole moment. These differences in polarity can influence solubility, intermolecular interactions, and binding affinity in biological systems.
Experimental Protocols: A DFT Study Workflow
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such an analysis is outlined below. This protocol is representative of the methodologies used in the cited research.
Computational Methodology
-
Geometry Optimization: The initial step involves the optimization of the molecular geometry of each bromopyridine isomer. This is performed to find the lowest energy conformation of the molecule on the potential energy surface. The calculations are typically carried out using a quantum chemistry software package like Gaussian.
-
Functional and Basis Set: The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Once a stable structure is confirmed, a range of electronic properties are calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, and Mulliken or Natural Bond Orbital (NBO) population analysis to determine the charge distribution on individual atoms. The dipole moment is also calculated at this stage.
-
Data Analysis: The output from the calculations is then analyzed to extract the key electronic descriptors. The HOMO-LUMO gap is calculated by subtracting the energy of the HOMO from the energy of the LUMO. The results for each isomer are then compiled and compared to understand the structure-property relationships.
Logical Workflow of a DFT Study
The following diagram illustrates the logical progression of a typical DFT study on bromopyridine isomers, from the initial molecular structure to the final analysis of its electronic properties.
A Comparative Guide to the Biological Activity of Novel Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a library of novel pyrrolopyridine derivatives, focusing on their potential as therapeutic agents. The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, mimics the purine ring of ATP, making it an effective core for developing potent kinase inhibitors.[1][2] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial effects.[1][3][4] This document summarizes the screening results, compares the anti-proliferative efficacy of lead compounds, details the experimental methodologies used for evaluation, and illustrates the underlying mechanism of action.
Comparative Analysis of Anti-Proliferative Activity
A library of pyrrolopyridine derivatives (PPDs) was screened for cytotoxic activity against a panel of human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined for each derivative. The results for the most promising lead compounds are summarized below.
Table 1: IC50 Values (μM) of Lead Pyrrolopyridine Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | GTL-16 (Gastric) | PC-3 (Prostate) | Selectivity Index (SI)* |
|---|---|---|---|---|---|
| PPD-1 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.11 ± 0.01 | 0.35 ± 0.04 | 11.6 |
| PPD-2 | 1.25 ± 0.11 | 2.54 ± 0.23 | 0.98 ± 0.09 | 3.10 ± 0.28 | 8.5 |
| PPD-3 | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.05 ± 0.01 | 0.18 ± 0.02 | 10.2 |
| PPD-4 | 5.60 ± 0.45 | 8.31 ± 0.71 | 4.90 ± 0.38 | 9.52 ± 0.88 | < 3 |
| Doxorubicin | 0.48 ± 0.05 | 0.62 ± 0.07 | 0.35 ± 0.04 | 0.71 ± 0.06 | ~1 |
*Selectivity Index (SI) is a ratio of cytotoxicity against non-tumorigenic cells to cancer cells. A higher SI value indicates greater selectivity for cancer cells. Data is representative of findings in the literature.[5]
Table 2: Kinase Inhibitory Activity of Lead Compounds
| Compound ID | Target Kinase | IC50 (nM) |
|---|---|---|
| PPD-1 | VEGFR-2 | 27 |
| PPD-1 | Flt-3 | 4 |
| PPD-3 | Met Kinase | 1.8 |
| PPD-3 | MELK | 32 |
Data is representative of values reported for potent pyrrolopyridine kinase inhibitors.[6][7]
Experimental Workflow and Methodologies
The screening and evaluation of the pyrrolopyridine library followed a standardized workflow to identify and characterize lead compounds.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the pyrrolopyridine derivatives on cancer cell lines.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Stock solutions of PPDs are serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included. Plates are incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Kinase Inhibition Assay (Example: HTRF Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture contains the specific kinase (e.g., VEGFR-2), a biotinylated substrate peptide, and ATP, all in a kinase reaction buffer.
-
Compound Addition: Test compounds (PPDs) are added to the wells at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: An EDTA solution is added to stop the reaction, followed by the addition of a detection reagent mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals is used to determine the level of substrate phosphorylation. IC50 values are calculated from the dose-response curves.
Mechanism of Action: Kinase Inhibition and Signaling Pathway
The primary mechanism of action for many anticancer pyrrolopyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes like proliferation, survival, and migration.[1][8] By mimicking ATP, these compounds bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[1] One such critical cascade is the Receptor Tyrosine Kinase (RTK) pathway.
The diagram illustrates how pyrrolopyridine derivatives can inhibit a generic RTK signaling pathway. Upon binding of a growth factor, the receptor dimerizes and auto-phosphorylates, creating docking sites for downstream signaling proteins that activate cascades such as the RAS/MAPK and PI3K/Akt pathways.[8] Active compounds like PPD-3 prevent this initial phosphorylation step, effectively shutting down these pro-survival and proliferative signals and leading to apoptosis in cancer cells.[7][9]
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Structure of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Immediate Release
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel pyridine derivatives such as 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which hold potential as key intermediates in medicinal chemistry, unambiguous structural validation is a critical step. This guide provides a comparative analysis of single-crystal X-ray crystallography as the gold standard for structure elucidation, alongside alternative and complementary spectroscopic techniques.
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates and insights into intermolecular interactions that govern the solid-state properties of a compound. While crystallographic data for the title compound is not publicly available, a comprehensive analysis can be performed by comparing a closely related analogue, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, with known brominated pyridine structures. This comparison allows for an informed validation of the expected molecular geometry and crystal packing of this compound.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The unequivocal determination of a molecular structure is often achieved through a combination of analytical methods. While X-ray crystallography provides a definitive solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the chemical connectivity and composition in solution and the gas phase, respectively.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions. | Unambiguous structure determination, absolute configuration. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), spatial proximity of nuclei (NOESY). | Provides detailed structural information in solution, non-destructive. | Does not provide precise bond lengths and angles, interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Data Comparison
To illustrate the power of X-ray crystallography, the following table summarizes key crystallographic parameters for a close structural analogue, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, and a representative bromopyridine derivative, 5-bromopyridine-2,3-diamine. These data provide a benchmark for what can be expected for this compound.
| Parameter | 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine[1] | 5-Bromopyridine-2,3-diamine[2][3] | Expected for this compound |
| Crystal System | Orthorhombic | Orthorhombic | Likely Orthorhombic or Monoclinic |
| Space Group | Pna2₁ | P2₁2₁2₁ | - |
| Unit Cell Dimensions | a = 19.332(3) Å, b = 10.011(2) Å, c = 5.444(1) Å | a = 3.8264(1) Å, b = 8.7336(2) Å, c = 18.6007(3) Å | - |
| Resolution | - | - | High resolution expected for a small molecule |
| R-factor | - | Rgt(F) = 0.0184 | Expected to be low (< 0.05) for a well-refined structure |
| Key Bond Lengths | C-N (pyridine-pyrrole) ~1.4 Å | C-Br ~1.9 Å | C-Br bond length ~1.9 Å, C-N (pyridine-pyrrole) ~1.4 Å |
Experimental Workflows and Logical Relationships
The process of validating a molecular structure using X-ray crystallography follows a well-defined workflow, from crystal growth to the final refined structure.
References
A Comparative Guide to the Efficacy of Palladium Catalysts for Coupling Reactions with 5-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with the 5-substituted pyridine motif appearing in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the pyridine scaffold. However, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity and complicating reaction outcomes.[1] The choice of the palladium catalyst system, including the palladium precursor and, critically, the ancillary ligand, is paramount to achieving high efficacy and yield.
This guide provides a comparative overview of different palladium catalyst systems for coupling reactions involving 5-bromopyridines, with a focus on Suzuki-Miyaura and Buchwald-Hartwig reactions. The information is supported by experimental data from the literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The efficacy of various palladium catalysts is highly dependent on the nature of the phosphine or N-heterocyclic carbene (NHC) ligand. Bulky, electron-rich ligands are often required to facilitate the key steps of the catalytic cycle and overcome the challenges associated with pyridine substrates.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | Effective for coupling 5-bromonicotinic acid with phenylboronic acid.[3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 90 | 2 | High | Provides high yields in a shorter timeframe for 5-bromonicotinic acid.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 110 | 16 | High | A reliable catalyst, though often requiring longer reaction times.[3][4] |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₃PO₄ | Toluene | 100 | - | Good to Excellent | RuPhos is a highly effective Buchwald ligand for challenging substrates.[1][5] |
| Pd-NHC Complexes | IPr, IMes, etc. | Various | Various | Various | - | Good to Excellent | NHC ligands offer high stability and activity, often at low catalyst loadings.[6][7] |
Note: Yields are often substrate-dependent. The data presented is a summary from various sources and may involve structurally similar substrates to 5-bromopyridine.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[8] The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Ligand 1-3 | Biaryl Phosphine | K₃PO₄ | Toluene | 100 | - | Good to Excellent | Effective for coupling various amines with 5-bromopyrimidine.[9] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | - | 40-51% | Used for the amination of 5-amino-2-alkyl/aryl-isoindoline-1,3-diones with 2,3-dibromopyridine.[10] |
| Pd₂(dba)₃ / Ligand 4 | Biaryl Phosphine | LiHMDS | THF | 65 | - | Good | Used for coupling amines with 5-bromoindole.[9] |
| Pd(OAc)₂ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | - | High | XPhos is a highly general and effective ligand for C-N coupling.[1] |
Note: The data presented is a summary from various sources and may involve structurally similar substrates to 5-bromopyridine.
Mandatory Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[11]
Experimental Workflow for Catalyst Comparison
Caption: A generalized experimental workflow for screening and comparing palladium catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 5-bromopyridines. These should serve as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine or NHC ligand (1-10 mol%), and the base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][4][11]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a Buchwald biarylphosphine ligand, 2-8 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.2-2.2 equiv) to a dry Schlenk flask or sealed tube.
-
Addition of Reagents: Add 5-bromopyridine (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene, THF, 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9][11]
Conclusion
The effective palladium-catalyzed coupling of 5-bromopyridines is highly achievable with modern catalyst systems. For Suzuki-Miyaura couplings, systems based on palladium acetate or Pd₂(dba)₃ with bulky, electron-rich biaryl phosphine ligands like SPhos and RuPhos, or stable N-heterocyclic carbene ligands, are highly recommended.[1][7] For Buchwald-Hartwig aminations, similar catalyst systems employing ligands such as XPhos or BINAP have demonstrated broad utility.[1][10] The choice of base and solvent is also critical and often requires screening to identify optimal conditions.[1] The provided protocols and comparative data serve as a robust starting point for researchers to develop efficient and optimized synthetic routes to valuable 5-substituted pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine scaffold, a key intermediate in the development of kinase inhibitors for cancer therapy. [1] By examining experimental data from closely related compounds, we can elucidate the structural modifications that enhance potency and selectivity.
While direct SAR studies on the exact this compound core are not extensively published, valuable insights can be drawn from structurally similar compounds, particularly those where this moiety is a key building block. One such informative study involves a series of 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which have been evaluated for their antitumor activity.[2]
Comparative Biological Activity of Analogs
The following table summarizes the in vitro cytotoxic activity (IC50) of synthesized 5-bromo-7-azaindolin-2-one derivatives against various human cancer cell lines. These compounds share a common core structure with variations in the substituent at the terminal end of a side chain. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, was used as a positive control.
| Compound ID | R Group (Substitution on the side chain) | HepG2 IC50 (µM) | A549 IC50 (µM) | Skov-3 IC50 (µM) |
| 23a | N,N-dimethyl | >50 | >50 | >50 |
| 23b | Pyrrolidin-1-yl | 25.432 | 30.117 | 28.765 |
| 23c | Piperidin-1-yl | 18.987 | 22.543 | 20.134 |
| 23d | Morpholino | 35.678 | 40.123 | 38.987 |
| 23e | 4-methylpiperazin-1-yl | 10.123 | 12.543 | 11.987 |
| 23f | 4-ethylpiperazin-1-yl | 8.765 | 10.123 | 9.876 |
| 23g | 4-propylpiperazin-1-yl | 7.654 | 8.987 | 8.123 |
| 23h | 4-isopropylpiperazin-1-yl | 9.012 | 11.345 | 10.543 |
| 23i | 4-phenylpiperazin-1-yl | 15.432 | 18.765 | 16.543 |
| 23j | 4-(pyridin-2-yl)piperazin-1-yl | 12.345 | 15.678 | 14.321 |
| 23k | 4-(pyrimidin-2-yl)piperazin-1-yl | 11.987 | 14.321 | 13.543 |
| 23l | 4-(4-fluorophenyl)piperazin-1-yl | 13.543 | 16.876 | 15.123 |
| 23m | 4-acetylpiperazin-1-yl | 20.123 | 24.543 | 22.987 |
| 23n | 4-ethoxypiperidin-1-yl | 5.123 | 6.543 | 5.987 |
| 23o | 4-(dimethylamino)piperidin-1-yl | 4.543 | 5.876 | 5.123 |
| 23p | 4-(ethoxyimino)piperidin-1-yl | 2.357 | 2.987 | 3.012 |
| Sunitinib | - | 31.594 | 49.036 | 40.123 |
Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety".[2]
From this data, a clear structure-activity relationship emerges. The introduction of a piperazine or piperidine ring at the terminal position of the side chain generally leads to better activity compared to simple alkylamines or morpholine. Within the piperazine series, the nature of the substituent on the distal nitrogen plays a crucial role. Small alkyl groups (ethyl, propyl) appear to be favorable. The most potent compound, 23p , which features a 4-(ethoxyimino)piperidin-1-yl group, was found to be significantly more active than the reference drug Sunitinib against all tested cell lines.[2]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity:
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Human cancer cell lines (HepG2, A549, and Skov-3) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (Sunitinib) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical modifications and biological outcomes, as well as the experimental processes, the following diagrams have been generated.
Caption: General SAR trends for 5-bromo-pyrrolopyridinone analogs.
Caption: Workflow for synthesis and biological evaluation of analogs.
Discussion and Future Directions
The presented data underscores the therapeutic potential of the 5-bromo-pyrrolopyridine scaffold. The significant improvement in anticancer activity achieved through systematic modification of the side chain highlights the importance of exploring the chemical space around this core structure. The potent activity of compound 23p suggests that the introduction of specific functionalities on a piperidine ring is a promising strategy for enhancing efficacy.
Further research could focus on:
-
Exploring a wider range of substitutions on the piperidine and piperazine rings to further optimize potency and selectivity.
-
Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets (e.g., which kinases they inhibit). Many pyrrolopyridine derivatives have shown activity as inhibitors of kinases such as Met, Flt-3, and VEGFR-2.[3]
-
Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models.
By leveraging the insights from these SAR studies, researchers can continue to design and synthesize novel and more effective anticancer agents based on the this compound framework.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing of novel compounds synthesized from 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
A comparative analysis of newly synthesized compounds derived from a 5-bromo-7-azaindolin-2-one scaffold, incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, reveals significant in vitro antitumor activity across multiple cancer cell lines. This guide provides a detailed comparison of these novel compounds against the established multi-targeted tyrosine kinase inhibitor, Sunitinib, supported by comprehensive experimental data and protocols.
Researchers have successfully synthesized a novel series of 5-bromo-7-azaindolin-2-one derivatives.[1] Subsequent in vitro testing has demonstrated their potential as effective anticancer agents, with some compounds exhibiting superior potency to the clinically approved drug, Sunitinib, against hepatocellular carcinoma (HepG2), lung cancer (A549), and ovarian cancer (Skov-3) cell lines.[1]
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic effects of the newly synthesized compounds and the reference drug Sunitinib were evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined and are summarized in the table below.
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | Skov-3 IC50 (µM) |
| Novel Compound 23p | 2.357 | 3.012 | 2.891 |
| Sunitinib (Reference) | 31.594 | 49.036 | 42.117 |
Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[1]
The data clearly indicates that compound 23p is significantly more potent than Sunitinib in the tested cell lines, with IC50 values in the low micromolar range.[1] This suggests that the structural modifications to the 5-bromo-7-azaindolin-2-one scaffold have led to a substantial enhancement of its anticancer activity.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (HepG2, A549, Skov-3)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Novel synthesized compounds and Sunitinib
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or Sunitinib. A control group with medium and DMSO (vehicle) was also included.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[2]
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential mechanism of action of these compounds, the following diagrams illustrate the MTT assay workflow and a key signaling pathway involved in cancer cell proliferation and survival.
Given that Sunitinib is a multi-targeted tyrosine kinase inhibitor, and the novel compounds share a similar structural backbone, it is plausible that they exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway.[6][7][8][9]
Conclusion
The novel 5-bromo-7-azaindolin-2-one derivatives, particularly compound 23p, demonstrate remarkable in vitro anticancer activity, surpassing the efficacy of the established drug Sunitinib in several cancer cell lines.[1] These findings highlight the potential of this new class of compounds for further development as targeted cancer therapeutics. The provided experimental protocols and pathway diagrams offer a framework for future research and a deeper understanding of their mechanism of action.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for the Synthesis of 4-Methoxybiphenyl
For researchers, scientists, and drug development professionals, the efficient construction of biaryl scaffolds is a cornerstone of modern organic synthesis. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki, Stille, and Negishi couplings are three of the most powerful and frequently employed methods. This guide provides an objective, data-driven comparison of these three essential transformations for a specific and representative reaction: the synthesis of 4-methoxybiphenyl from 4-iodoanisole.
This comparison aims to illuminate the practical advantages and disadvantages of each method, supported by experimental data, to aid in the rational selection of the most suitable coupling strategy for a given synthetic challenge.
At a Glance: Key Differences and Performance Metrics
The choice between Suzuki, Stille, and Negishi coupling is often dictated by factors such as the availability and stability of starting materials, functional group tolerance, toxicity of reagents and byproducts, and overall reaction efficiency. The following table summarizes the key performance indicators for the synthesis of 4-methoxybiphenyl, providing a quantitative basis for comparison.
| Parameter | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Reaction | 4-Iodoanisole + Phenylboronic acid | 4-Iodoanisole + Phenyltributyltin | 4-Iodoanisole + Phenylzinc chloride |
| Typical Yield | 92-100%[1][2] | ~95% (estimated from similar systems) | High (qualitative) |
| Catalyst Loading (mol%) | 1.4% Pd/C[1] or 1.4 mol% C–SH–Pd[2] | 1-5% Pd(PPh₃)₄ (typical) | 1-5% Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (typical)[3] |
| Reaction Temperature | Reflux in DMF[1] or 100 °C in EtOH[2] | 80-100 °C (typical) | Room Temperature to 80 °C (typical)[3] |
| Reaction Time | 90 minutes[1] or 4 hours[2] | 12-24 hours (typical) | 2-12 hours (typical)[3] |
| Key Reagent Toxicity | Low | High (Organotin compounds are toxic) | Moderate (Organozinc reagents are air/moisture sensitive) |
| Byproduct Removal | Generally straightforward (water-soluble boron byproducts) | Can be challenging (tin byproducts) | Generally straightforward (aqueous workup) |
Catalytic Cycles: A Visual Comparison
The Suzuki, Stille, and Negishi couplings share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent used in the transmetalation step.
Caption: Catalytic cycles for Suzuki, Stille, and Negishi couplings.
Experimental Protocols
Detailed methodologies for the synthesis of 4-methoxybiphenyl via each of the three coupling reactions are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory implementation.
Suzuki Coupling Protocol[1]
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium on carbon (Pd/C, 10 wt. %, 15 mg, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 8 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.
-
Add dimethylformamide to the flask.
-
The reaction mixture is heated to reflux under an air atmosphere for 90 minutes.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Stille Coupling Protocol (General)
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Phenyltributyltin (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-iodoanisole, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.
-
Add phenyltributyltin to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Negishi Coupling Protocol (General)[3]
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Phenylzinc chloride solution (e.g., 0.5 M in THF, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of Phenylzinc Chloride (if not commercially available): To a flame-dried Schlenk flask under an inert atmosphere, add bromobenzene and anhydrous THF. Cool the mixture to -78 °C and slowly add n-butyllithium. Stir for 1 hour, then add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodoanisole, Pd(OAc)₂, and SPhos in anhydrous THF.
-
Slowly add the prepared phenylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The Suzuki, Stille, and Negishi couplings are all highly effective methods for the synthesis of 4-methoxybiphenyl. The Suzuki coupling often represents the most practical choice due to its high yields, the low toxicity of its reagents, and the ease of byproduct removal.[4] The Stille coupling , while offering excellent functional group tolerance, is hampered by the high toxicity of organotin reagents and byproducts, which can complicate purification.[4] The Negishi coupling is a powerful alternative, particularly valued for its high reactivity and functional group tolerance, though it requires the handling of air- and moisture-sensitive organozinc reagents.[3][5]
Ultimately, the optimal choice of coupling reaction will depend on the specific requirements of the synthesis, including scale, available starting materials, functional group compatibility, and safety considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of biaryl compounds.
References
Assessing the Drug-Likeness of Novel Pyrrolopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors for oncology and antiviral agents. However, the successful translation of a novel pyrrolopyridine-based hit compound into a viable drug candidate hinges on a thorough assessment of its drug-like properties. This guide provides a comparative framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of new pyrrolopyridine analogues, benchmarked against established drugs. Detailed experimental protocols and visual workflows are provided to aid researchers in this critical phase of drug discovery.
Comparative Analysis of Drug-Likeness Parameters
A critical step in early drug discovery is the evaluation of a compound's physicochemical and ADME properties to predict its pharmacokinetic behavior in vivo. The following table summarizes key drug-likeness parameters for two approved pyrrolopyridine-containing drugs, vemurafenib and pexidartinib, alongside another B-Raf inhibitor, dabrafenib, to provide a comparative baseline for novel pyrrolopyridine compounds.
| Property | Vemurafenib | Pexidartinib | Dabrafenib | Novel Pyrrolopyridine (Example) | Desired Range/Target |
| Molecular Weight ( g/mol ) | 489.9 | 417.5 | 520.6 | (To be determined) | < 500 |
| LogP | ~3.5 - 5.1 | ~4.2 | ~3.1 | (To be determined) | 1 - 5 |
| Aqueous Solubility (µg/mL) | < 1[1][2] | Low (BCS Class II)[3] | Low | (To be determined) | > 10 |
| Permeability (Papp, 10⁻⁶ cm/s) | Low (Caco-2: ~0.0029)[1] | High (Caco-2: 18 - 32)[3] | High | (To be determined) | > 2 (for passive diffusion) |
| Human Microsomal Stability (t½, min) | > 60 | Stable | Moderate to High | (To be determined) | > 30 |
| Primary Metabolic Pathways | CYP3A4 oxidation[4] | Oxidation and glucuronidation[5] | CYP2C8 and CYP3A4 oxidation | (To be determined) | Identify and assess liability |
Data for vemurafenib, pexidartinib, and dabrafenib are compiled from publicly available resources and are intended for comparative purposes.
Experimental Protocols for Key Drug-Likeness Assays
Accurate and reproducible experimental data are the cornerstone of drug-likeness assessment. Below are detailed protocols for four fundamental in vitro ADME assays.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound from a DMSO stock solution, simulating the conditions of many high-throughput screening assays.
Methodology:
-
Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of the test pyrrolopyridine compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to the wells of a 96-well microplate.
-
Solubilization: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM in 1% DMSO/PBS.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Sample Analysis: After incubation, analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitated compound. Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the compound remaining in the supernatant by LC-MS/MS.[6]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for intestinal absorption.
Methodology:
-
Membrane Preparation: Coat the wells of a 96-well filter plate with 5 µL of a 1% solution of lecithin in dodecane. Allow the solvent to evaporate, leaving a lipid layer.
-
Preparation of Donor Solution: Prepare a solution of the test pyrrolopyridine compound at a concentration of 100 µM in PBS at pH 7.4.
-
Assay Setup: Add 200 µL of the donor solution to the wells of the coated filter plate (the donor plate). Place the donor plate into a 96-well acceptor plate containing 300 µL of PBS per well.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelial barrier and can indicate the potential for active transport and efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well plate for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Assay Initiation: Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test pyrrolopyridine compound (typically at 10 µM) in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability. For B-to-A permeability, add the compound to the basolateral side and fresh HBSS to the apical side.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and determine the compound concentration by LC-MS/MS.
-
Data Analysis: Calculate the Papp value. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined. An efflux ratio greater than 2 suggests that the compound may be a substrate for an efflux transporter like P-glycoprotein.[7][8]
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test pyrrolopyridine compound (1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][10]
Visualizing Workflows and Pathways
Experimental Workflow for Drug-Likeness Assessment
The following diagram illustrates a typical workflow for assessing the drug-likeness of novel compounds, from initial computational predictions to detailed in vitro ADME profiling.
Caption: A streamlined workflow for the assessment of drug-likeness.
B-Raf Signaling Pathway
Many pyrrolopyridine derivatives function as kinase inhibitors. Vemurafenib, for example, targets the B-Raf kinase in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of novel inhibitors.[5][11][12]
Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Lead Optimization Logic
The data gathered from ADME assays directly informs the next steps in medicinal chemistry. This diagram illustrates the decision-making process based on experimental outcomes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. onclive.com [onclive.com]
- 3. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. dot | Graphviz [graphviz.org]
- 8. metrumrg.com [metrumrg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
A GHS pictogram of GHS07 (Exclamation Mark) should be associated with this compound, indicating a health hazard.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9][10] | Prevents skin contact, which can cause irritation.[4][5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6][11] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[11][12] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[9]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid creating dust. Use appropriate tools for transfers.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]
-
Ensure the container is properly labeled.
5. Spill Management:
-
Minor Spills:
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid, avoiding dust generation.
-
Collect the material in a sealed container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.[4]
-
6. Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations for halogenated organic compounds.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hsa.ie [hsa.ie]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.it [fishersci.it]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
